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Core Science & Biosynthesis

Foundational

Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate physical properties

An In-Depth Technical Guide to the Physical Properties of Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate Introduction Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS No. 688020-80-6) is a bifunctional organic m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate

Introduction

Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS No. 688020-80-6) is a bifunctional organic molecule featuring a piperidine ring linked to a piperazine ring, which is in turn protected with a benzyl carbamate group.[1][2][3] This structural motif is of significant interest to medicinal chemists and drug development professionals. The piperazine and piperidine rings are common scaffolds in many marketed drugs, valued for their ability to impart favorable pharmacokinetic properties such as improved solubility and the ability to form salt derivatives. The benzyloxycarbonyl (Cbz or Z) protecting group is a staple in organic synthesis, particularly for its stability and selective removal conditions.

Understanding the fundamental physical properties of this compound is a critical prerequisite for its application in drug discovery and development. These properties govern its behavior in biological systems, influence its formulation potential, and dictate its handling and storage requirements. This guide provides a comprehensive overview of the key physicochemical characteristics of Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate and details the rigorous experimental protocols required for their determination.

Physicochemical Properties Summary

A precise understanding of a compound's physicochemical profile is the bedrock of rational drug design. The following table summarizes the core properties of Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate. While some properties are computationally derived, others must be determined empirically. The subsequent sections of this guide provide detailed methodologies for these essential experimental determinations.

PropertyValueSource
CAS Number 688020-80-6[2][3]
Molecular Formula C₁₇H₂₅N₃O₂[1]
Molecular Weight 303.4 g/mol [1]
IUPAC Name benzyl 4-piperidin-4-ylpiperazine-1-carboxylate[1]
Melting Point Experimentally DeterminedSee Protocol 1
Boiling Point Not available; likely to decompose at high temperatures.
Aqueous Solubility Experimentally DeterminedSee Protocol 2
pKa Experimentally DeterminedSee Protocol 3

Experimental Methodologies: A Practical Guide

The trustworthiness of any data point lies in the robustness of the methodology used to generate it. The following protocols are presented as self-validating systems, grounded in established principles of physical organic chemistry.

Protocol 1: Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities will depress the melting point and broaden the range.[4][5][6]

Causality Behind Experimental Choices: The choice of a slow heating rate (1-2°C per minute) is critical.[4] Rapid heating does not allow the system to maintain thermal equilibrium between the sample, the thermometer, and the heating block, leading to inaccurate and wide-range readings.[4] An initial rapid determination is often performed to find an approximate range, followed by a slow, careful measurement.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the powdered compound is packed into a capillary tube to a depth of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[5] The apparatus should be equipped with a calibrated thermometer or digital temperature probe.

  • Heating: The sample is heated. Initially, a rapid heating rate can be used to approach the expected melting point.

  • Observation: Within 20°C of the expected melting point, the heating rate is reduced to 1-2°C per minute.[5]

  • Data Recording: Two temperatures are recorded:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample becomes a clear liquid.

  • Reporting: The melting point is reported as the range T₁ - T₂. The procedure should be repeated at least twice to ensure reproducibility.

Diagram: Melting Point Determination Workflow

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting prep1 Grind sample to fine powder prep2 Pack capillary tube (2-3mm) prep1->prep2 meas1 Place in melting point apparatus prep2->meas1 meas2 Heat rapidly to ~20°C below expected MP meas1->meas2 meas3 Reduce heat rate to 1-2°C/min meas2->meas3 meas4 Record T1 (first liquid) meas3->meas4 meas5 Record T2 (all liquid) meas4->meas5 an1 Report as range T1 - T2 meas5->an1 an2 Assess purity (sharp vs. broad range) an1->an2 an3 Repeat for reproducibility an1->an3

Caption: Workflow for accurate melting point determination.

Protocol 2: Aqueous Solubility Determination

Aqueous solubility is a critical parameter that influences a drug's absorption and distribution.[7] It can be assessed under kinetic or thermodynamic conditions, each providing different but complementary insights. Kinetic solubility is a high-throughput method suitable for early discovery, while thermodynamic solubility represents the true equilibrium state and is vital for later-stage development.[7][8][9]

Causality Behind Experimental Choices:

  • Kinetic Solubility: This method mimics the rapid precipitation that can occur when a compound dissolved in an organic solvent (like DMSO) is introduced into an aqueous environment, such as during an in vitro assay.[7][8] It is a measure of a compound's tendency to stay in solution under non-equilibrium conditions.

  • Thermodynamic Solubility: The "shake-flask" method determines the saturation concentration of a compound in a buffer after an extended equilibration period (e.g., 24 hours), ensuring that the dissolution and precipitation processes have reached a true equilibrium.[8] This is the gold-standard measurement for formulation development.

Step-by-Step Methodology (Thermodynamic Shake-Flask):

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 18-24 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a validated analytical method, typically HPLC-UV or LC-MS/MS.

  • Calibration: A standard curve is generated using known concentrations of the compound to ensure accurate quantification.

  • Reporting: Solubility is reported in units such as µg/mL or µM.

Diagram: Thermodynamic Solubility Workflow

G start Add excess solid to buffer (pH 7.4) equil Agitate for 18-24h at constant temp start->equil Equilibration separate Separate solid/liquid (Filter/Centrifuge) equil->separate Phase Separation quant Quantify concentration in supernatant via LC-MS separate->quant Analysis report Report solubility (µg/mL or µM) quant->report Result

Caption: Shake-flask method for thermodynamic solubility.

Protocol 3: pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH. This is paramount for predicting a drug's absorption, distribution, and target engagement, as the charge state affects membrane permeability and receptor binding.[10] Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate has two basic nitrogen atoms (on the piperidine and the non-carbamate piperazine position) that will be protonated at low pH. Potentiometric titration is a highly accurate method for determining pKa values.[11][12][13]

Causality Behind Experimental Choices: This method relies on monitoring the change in pH of a solution of the analyte as a standardized titrant (acid or base) is added incrementally.[13] The resulting titration curve shows a buffer region where the pH changes slowly. The midpoint of this buffer region, where half of the functional group has been titrated, corresponds to the pKa (pH = pKa).[11] Maintaining a constant ionic strength is crucial as ionic interactions can influence the activity of ions and thus the measured pKa.

Step-by-Step Methodology:

  • Solution Preparation: A precise amount of the compound is dissolved in water (or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM). An inert salt (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[11]

  • Initial pH Adjustment: The solution is made acidic by adding a strong acid (e.g., 0.1 M HCl) to ensure both basic nitrogens are fully protonated.[11]

  • Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • pH Monitoring: After each addition of titrant, the solution is stirred to equilibrium, and the pH is recorded using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added.

  • pKa Calculation: The equivalence points (inflection points of the curve) are determined, often by analyzing the first or second derivative of the curve. The pKa values correspond to the pH at the half-equivalence points. For this molecule, two pKa values corresponding to the two basic nitrogens are expected.

References

  • Melting point determination. Link

  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. Link

  • Determination of the melting point. Link

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Link

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Link

  • Experiment 1: Melting-point Determinations. Link

  • Babic, S. et al. (2007). Development of Methods for the Determination of pKa Values. PMC. Link

  • PennWest University. Determination of Melting Point. Link

  • BioDuro. ADME Solubility Assay. Link

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Link

  • PubChem. Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Link

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Link

  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. Link

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. Link

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Link

  • Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. Link

  • AChemBlock. Benzyl 4-[(piperidin-4-yl)methyl]piperazine-1-carboxylate 95%. Link

  • Pharmalego. benzyl 4-[(piperidin-4-yl)methyl]piperazine-1-carboxylate. Link

  • CymitQuimica. Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Link

  • PubChem. Benzyl 4-formylpiperidine-1-carboxylate. Link

  • Ambeed.com. 688020-80-6 | Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Link

  • FUJIFILM Wako Chemicals. Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Link

Sources

Exploratory

An In-depth Technical Guide to 6-(5-Chloro-2-pyridinyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one

A Note on Chemical Identification: This technical guide focuses on the chemical compound with CAS Number 43200-81-3 . While the initial inquiry referenced CAS 688020-80-6, extensive database searches indicate that the in...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: This technical guide focuses on the chemical compound with CAS Number 43200-81-3 . While the initial inquiry referenced CAS 688020-80-6, extensive database searches indicate that the intended compound of interest for researchers in pharmaceutical development is 6-(5-Chloro-2-pyridinyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one, which is authoritatively identified by CAS number 43200-81-3. This compound is a critical intermediate in the synthesis of the non-benzodiazepine hypnotic agents Zopiclone and its enantiomer, Eszopiclone.

Introduction

6-(5-Chloro-2-pyridinyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one is a heterocyclic organic compound of significant interest in the pharmaceutical industry.[1][2] Its primary role is as a pivotal precursor in the manufacturing of Zopiclone and Eszopiclone, medications widely prescribed for the treatment of insomnia.[1][3] Furthermore, it is recognized as a process impurity in the final drug products, designated as "Zopiclone EP Impurity B" or "Eszopiclone Impurity B".[4][5] Understanding the chemical properties, synthesis, and purification of this intermediate is crucial for ensuring the quality, efficacy, and safety of these widely used therapeutics. Beyond its role in drug synthesis, the broader class of pyrrolo[3,4-b]pyrazine derivatives has been explored for a range of pharmacological activities, including potential applications in cardiovascular research and oncology.[1]

Chemical Structure and Identification

The molecular structure of this compound features a fused pyrrolo[3,4-b]pyrazine ring system, substituted with a 5-chloropyridinyl group at the 6-position and a hydroxyl group at the 7-position.

Chemical Structure Diagram

Synthesis_Pathway cluster_main Eszopiclone Synthesis A Pyrazine-2,3-dicarboxylic anhydride + 2-Amino-5-chloropyridine B 6-(5-chloro-2-pyridyl)-5,7-dioxo- 5,6-dihydropyrrolo[3,4-b]pyrazine A->B Cyclization C 6-(5-Chloro-2-pyridinyl)-6,7-dihydro- 7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one (Target Intermediate) B->C Reduction D Eszopiclone C->D Esterification with 1-chlorocarbonyl-4-methylpiperazine caption Simplified synthetic pathway to Eszopiclone.

Caption: Simplified synthetic pathway to Eszopiclone.

This intermediate is formed through the reduction of its precursor, 6-(5-chloro-2-pyridyl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine. [6][7]The subsequent reaction involves the esterification of the hydroxyl group at the 7-position to introduce the methylpiperazine carboxylate side chain, yielding Zopiclone or Eszopiclone. [8]

Experimental Protocols

Synthesis of the Intermediate

A common and scalable method for the preparation of 6-(5-Chloro-2-pyridinyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one involves a one-pot process followed by reduction. [3] Part 1: Synthesis of 6-(5-chloro-2-pyridyl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine

  • To a suitable reaction vessel, add 2,3-pyrazinedicarboxylic acid anhydride and an anhydride solvent (e.g., acetic anhydride). [3]2. Add 2-amino-5-chloro pyridine to the mixture. [3]3. Gradually heat the reaction mixture to 110-140 °C with continuous stirring. [3]4. Maintain the temperature for a sufficient duration to ensure complete reaction, typically monitored by TLC or HPLC.

  • Upon completion, cool the mixture and isolate the product, 6-(5-chloro-2-pyridyl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine, often by filtration.

Part 2: Reduction to 6-(5-Chloro-2-pyridinyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one

  • Suspend the dione intermediate from Part 1 in a suitable solvent system, such as a mixture of dioxane and water. [9]2. Cool the suspension to approximately 10 °C.

  • Carefully add a reducing agent, such as sodium borohydride (NaBH₄), in portions while maintaining the temperature between 10-15 °C. [9]4. Stir the mixture for several hours until the reduction is complete.

  • Quench the reaction by pouring the mixture into ice/water.

  • Adjust the pH to 5-6 with a suitable acid (e.g., glacial acetic acid) to precipitate the product.

  • Isolate the solid product by filtration, wash with water, and dry under vacuum to yield 6-(5-Chloro-2-pyridinyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one. [9]

Workflow for Purification and Characterization

cluster_workflow Purification and Analysis Workflow start Crude Product recrystallization Recrystallization (e.g., from Acetonitrile/Diisopropyl ether) start->recrystallization filtration Filtration & Drying recrystallization->filtration purified_product Purified Intermediate filtration->purified_product hplc HPLC Analysis (Purity Assessment) purified_product->hplc nmr NMR Spectroscopy (Structural Confirmation) purified_product->nmr ms Mass Spectrometry (Molecular Weight Verification) purified_product->ms final Qualified Intermediate for API Synthesis hplc->final nmr->final ms->final caption General workflow for purification and analysis.

Caption: General workflow for purification and analysis.

Biological Activity and Safety Considerations

While the primary utility of this compound is as a synthetic intermediate, the broader class of dihydropyridazinones and pyrrolo[2,3-b]pyrazine derivatives has been investigated for various biological activities. These include potential hypotensive effects, platelet aggregation inhibition, and antiproliferative activity against certain cancer cell lines. [1] Safety Information:

  • GHS Hazard Statements: May be harmful if swallowed (H302) and causes serious eye irritation (H319). [10]- Precautions: Handle in a well-ventilated area. [5]Wear appropriate personal protective equipment (PPE), including gloves and eye protection. [5]Avoid formation of dust and aerosols. [5]Wash hands thoroughly after handling. [5]

Conclusion

6-(5-Chloro-2-pyridinyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one (CAS 43200-81-3) is a compound of high importance in medicinal chemistry and pharmaceutical manufacturing. Its role as a key intermediate in the synthesis of Zopiclone and Eszopiclone necessitates a thorough understanding of its chemical properties and synthetic methodologies. The protocols and data presented in this guide provide a technical foundation for researchers and drug development professionals working with this compound, emphasizing the importance of controlled synthesis and rigorous characterization to ensure the quality of the final pharmaceutical products.

References

  • 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one - EvitaChem.
  • Eszopiclone Impurities and Rel
  • Synthesis of RP 48497, an Impurity of Eszopiclone - PMC.
  • 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one | C11H7ClN4O2 - PubChem.
  • An Improved Process For The Preparation Of Zopiclone Intermedi
  • 6-(5-Chloropyridin-2-yl)-7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one - ChemBK.
  • EP1904499A1 - Process for the preparation of zopiclone - Google P
  • 6-(5-chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5h-pyrrolo[3,4-b]pyrazin-5-one - PubChemLite.
  • Eszopiclone - Drugs of the Future.
  • Synthesis of RP 48497, an Impurity of Eszopiclone - ResearchG
  • 6-(5-chloro-2-pyridinyl]-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazine-5-one - Pharmacompass.
  • Eszopiclone synthesis - ChemicalBook.
  • CN111171034A - Preparation method of zopiclone intermediate - Google P
  • 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydro-pyrrolo-[3,4-b] pyrazine - Pharmacompass.
  • CN101058582B - Method of preparing esopiclone intermediate 6-(5-chloro-2-pyridyl)
  • 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one | 43200-81-3 - ChemicalBook.

Sources

Foundational

1-Cbz-4-(piperidin-4-yl)-piperazine mechanism of action

The following technical guide details the chemical utility, synthetic mechanisms, and pharmacological significance of 1-Cbz-4-(piperidin-4-yl)-piperazine , a critical intermediate in the design of G-Protein Coupled Recep...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical utility, synthetic mechanisms, and pharmacological significance of 1-Cbz-4-(piperidin-4-yl)-piperazine , a critical intermediate in the design of G-Protein Coupled Receptor (GPCR) ligands.

A Privileged Scaffold for Aminergic GPCR Ligand Design[1]

Executive Summary & Core Identity

1-Cbz-4-(piperidin-4-yl)-piperazine (CAS: 688020-80-6) acts as a "masked" pharmacophore. While the molecule itself is a chemical intermediate with limited direct biological activity, it serves as the structural foundation for a vast class of bioactive compounds, particularly Histamine H3/H4 antagonists , Dopamine D2/D4 modulators , and CCR5 antagonists .

Its value lies in its bifunctional nature :

  • The Piperidine Ring (Address Domain): Contains a secondary amine (unless substituted) capable of forming salt bridges with conserved aspartate residues in GPCR transmembrane domains.

  • The Cbz-Protected Piperazine (Linker/Message Domain): Allows for orthogonal deprotection and subsequent functionalization to probe secondary binding pockets.

Structural Mechanism of Action (Pharmacophore Theory)

To understand the "mechanism" of this scaffold, one must analyze how its derivatives engage biological targets. The 4-(piperidin-4-yl)piperazine core functions as a privileged structure —a molecular framework capable of providing useful ligands for more than one receptor.

The "Message-Address" Binding Mode

In aminergic GPCRs (e.g., Serotonin, Dopamine, Histamine), the mechanism of action for drugs derived from this scaffold typically follows a bimodal interaction model:

  • Primary Interaction (The Anchor): The basic nitrogen of the piperidine ring (once functionalized or left free) becomes protonated at physiological pH. This cation forms a critical ionic bond (salt bridge) with a conserved Aspartate residue (e.g., Asp3.32) in the third transmembrane helix (TM3) of the receptor.

  • Secondary Interaction (The Specifier): The piperazine ring, rigidified by the Cbz group or its replacements, acts as a spacer. It orients the distal aromatic tail (attached after Cbz removal) into a hydrophobic specificity pocket (e.g., between TM5 and TM6).

DOT Diagram: GPCR Binding Mechanism of Derivatives The following diagram illustrates the structural logic of how this scaffold engages a generic aminergic GPCR target.

GPCR_Binding_Mechanism Scaffold 1-Cbz-4-(piperidin-4-yl)-piperazine (Scaffold) Derivatization Synthetic Functionalization (R-Group Addition) Scaffold->Derivatization Deprotection & Coupling Drug Bioactive Ligand (e.g., H3 Antagonist) Derivatization->Drug Asp332 Aspartate 3.32 (Anionic Anchor) Drug->Asp332 Ionic Bond (Piperidine N+) HydroPocket Hydrophobic Pocket (Specificity Region) Drug->HydroPocket Van der Waals (Distal Aromatic)

Caption: The 4-(piperidin-4-yl)piperazine core facilitates a dual-binding mode, anchoring to the conserved Aspartate while projecting functional groups into selectivity pockets.

Synthetic Mechanism: Orthogonal Functionalization

For researchers, the "action" of this molecule is its chemical reactivity. The Cbz (benzyloxycarbonyl) group protects the piperazine nitrogen, directing all initial chemistry to the piperidine nitrogen.

Protocol: Selective Library Generation

Objective: Synthesize a library of GPCR ligands by modifying the piperidine nitrogen first, followed by Cbz removal and distal modification.

Step 1: N-Alkylation of the Piperidine (The "Address" Setup)

  • Reagents: 1-Cbz-4-(piperidin-4-yl)-piperazine (1.0 eq), Alkyl Halide (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: Acetonitrile (ACN) or DMF.[1]

  • Conditions: Heat to 60°C for 4–12 hours.

  • Mechanism: SN2 nucleophilic attack by the secondary piperidine amine on the alkyl halide. The Cbz group prevents the piperazine nitrogen from reacting.

Step 2: Cbz Deprotection (Unmasking the "Message")

  • Reagents: H₂ (1 atm) or Ammonium Formate, Pd/C (10% wt).

  • Solvent: Methanol or Ethanol.

  • Conditions: Stir at RT for 2–4 hours.

  • Mechanism: Catalytic hydrogenolysis cleaves the benzyl ester, releasing the free piperazine amine as a secondary amine and toluene/CO₂ byproducts.

Step 3: Urea/Amide Formation (Distal Functionalization)

  • Reagents: Deprotected intermediate, Isocyanate or Acid Chloride.

  • Mechanism: The newly liberated piperazine nitrogen attacks the electrophile to form the final stable drug candidate.

DOT Diagram: Synthetic Workflow

Synthetic_Workflow Start 1-Cbz-4-(piperidin-4-yl)-piperazine (Free Piperidine NH) Step1 Step 1: N-Alkylation (Targeting Piperidine) Start->Step1 Inter1 Intermediate A (Cbz-Protected) Step1->Inter1 Step2 Step 2: Pd/C Hydrogenolysis (Remove Cbz) Inter1->Step2 Inter2 Intermediate B (Free Piperazine NH) Step2->Inter2 Step3 Step 3: Urea/Amide Coupling Inter2->Step3 Final Final GPCR Ligand Step3->Final

Caption: Orthogonal protection strategy allowing sequential modification of piperidine and piperazine nitrogens.

Pharmacological Applications & Data

Derivatives of this scaffold have shown high affinity across multiple receptor classes.[2] The table below summarizes the biological targets accessible via this intermediate.

Therapeutic ClassTarget ReceptorMechanism of DerivativeKey Structural Modification
Antipsychotics Dopamine D2/D4Partial Agonist / AntagonistAryl group attached to piperazine N; Piperidine N often benzyl-substituted.
Cognitive Enhancers Histamine H3Antagonist / Inverse AgonistPiperidine N linked to non-basic polar group; Piperazine N linked to lipophilic tail.
Antivirals CCR5 (HIV Entry)AntagonistComplex amides attached to both nitrogens to block viral gp120 interaction.
Antimicrobials Bacterial Efflux PumpsEfflux InhibitorLipophilic cations attached to the core to disrupt pump mechanics.
References
  • PubChem. Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CID 57470863).[3] National Library of Medicine. Link

  • Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of CNS agents.[4] Part 5. 4-(Piperidin-4-yl)piperazine derivatives as new serotonin 5-HT1A receptor ligands. Journal of Medicinal Chemistry.[2][5][6] Link

  • Lazewska, D., et al. (2018). Piperazine derivatives as a privileged scaffold in modern synthesis and medicinal chemistry.[2] European Journal of Medicinal Chemistry.[5] Link

  • Sigma-Aldrich. 1-Boc-4-(piperidin-4-yl)-piperazine Product Sheet. (Analogous chemistry reference). Link

  • Google Patents. Piperidin-4-ylpiperazine compounds for the treatment of HCV infection (WO2010081851A1).Link

Sources

Exploratory

Technical Guide: Mass Spectrometry Analysis of C17H25N3O2 Piperazine Derivatives

The following technical guide details the structural elucidation and quantitative analysis of C17H25N3O2 piperazine derivatives. While the molecular formula C17H25N3O2 is most commonly associated with the dipeptidyl pept...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation and quantitative analysis of C17H25N3O2 piperazine derivatives.

While the molecular formula C17H25N3O2 is most commonly associated with the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin (a pyrrolidine derivative), this guide addresses the analytical challenge of identifying piperazine-based isomers —a common scenario in forensic toxicology (New Psychoactive Substances) and pharmaceutical impurity profiling.

For the purpose of this technical walkthrough, we will utilize (4-(4-methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone as the representative "Target Analyte" to demonstrate the fragmentation logic, as it perfectly satisfies the C17H25N3O2 stoichiometry and contains the requisite piperazine core.

Part 1: Executive Summary & Chemical Identity

The analysis of isobaric compounds with the formula C17H25N3O2 requires high-fidelity separation and specific fragmentation logic to distinguish between the pyrrolidine-based pharmaceutical Vildagliptin and potential piperazine-based designer drugs or synthetic impurities.

This guide provides a self-validating workflow for the identification of piperazine derivatives using Electrospray Ionization (ESI) coupled with High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) systems.

Target Analyte Profile (Representative Isomer)

To illustrate the fragmentation mechanics, we analyze a theoretical piperazine urea derivative fitting the formula:

PropertyValue
Formula C17H25N3O2
Exact Mass 303.1947 Da
[M+H]+ 304.2025 m/z
Structure Class Phenylpiperazine Urea / Piperidine Carboxamide
Key Moieties 4-Methoxyphenyl, Piperazine core, Urea linker, Piperidine
LogP (Calc) ~2.1 (Moderate Lipophilicity)

Part 2: Experimental Methodology

Sample Preparation Strategy

Piperazine derivatives are basic (pKa ~8–9). Traditional Liquid-Liquid Extraction (LLE) using alkaline pH is preferred to suppress ionization and drive the analyte into the organic phase.

  • Protocol:

    • Aliquot 100 µL plasma/matrix.[1]

    • Add 20 µL Internal Standard (e.g., Vildagliptin-d3 or mCPP-d8 ).

    • Add 50 µL 0.1 M NaOH (Adjust pH > 10).

    • Extract with 500 µL Ethyl Acetate/Hexane (90:10 v/v).

    • Vortex (5 min) and Centrifuge (10,000 x g, 5 min).

    • Evaporate supernatant to dryness; reconstitute in 100 µL Mobile Phase A/B (90:10).

Chromatographic Separation (LC Conditions)

Separating the piperazine derivative from the Vildagliptin isomer is critical. A HILIC approach is often superior for polar basic nitrogen compounds, but a high-pH C18 method provides better peak shape for piperazines.

  • Column: Waters XBridge C18 BEH (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min).
    
Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[2]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 450°C.

  • Collision Gas: Argon (1.5 mTorr).

Part 3: Structural Elucidation & Fragmentation Mechanics

The core of this analysis lies in interpreting the Collision-Induced Dissociation (CID) spectrum. Unlike Vildagliptin, which fragments via the loss of the adamantane cage, piperazine derivatives exhibit a characteristic Retro-Mannich fragmentation and cleavage of the amide/urea bonds.

Fragmentation Pathway Logic

For our representative structure ((4-(4-methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone ), the fragmentation follows three distinct pathways:

  • Urea Bond Cleavage (Primary): The weakest bond is often the carbonyl-nitrogen bond. This yields the methoxyphenylpiperazine cation or the piperidine carbonyl cation.

  • Piperazine Ring Opening (Secondary): High energy collisions cause the piperazine ring to cleave (Retro-Mannich), typically losing neutral ethylene (C2H4, -28 Da) or an imine.

  • Substituent Loss: Loss of the methoxy group (-31 Da) or the piperidine ring (-85 Da).

Visualization of Fragmentation Pathways

The following diagram maps the specific mass transitions for the C17H25N3O2 piperazine derivative.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 304.20 Frag1 Fragment A (Cleavage of Urea) Piperidine-CO cation m/z 112.07 Parent->Frag1 Loss of C11H15N2O (Methoxyphenylpiperazine) Frag2 Fragment B (Cleavage of Urea) 4-Methoxyphenylpiperazine m/z 193.13 Parent->Frag2 Loss of C6H10NO (Piperidine carboxamide) Frag5 Fragment E Piperidine cation m/z 84.08 Frag1->Frag5 Loss of CO (-28 Da) Frag3 Fragment C (Piperazine Ring Cleavage) Loss of C2H4N m/z 150.09 Frag2->Frag3 Retro-Mannich - C2H5N Frag4 Fragment D (Aryl Cation) 4-Methoxyphenyl cation m/z 107.05 Frag2->Frag4 Loss of Piperazine ring

Figure 1: Proposed ESI-MS/MS fragmentation pathway for the C17H25N3O2 piperazine urea derivative. The primary split occurs at the urea linker, generating characteristic piperazine (m/z 193) and piperidine (m/z 112) signatures.

Quantitative Data: MRM Transitions

To distinguish this analyte from Vildagliptin, specific Multiple Reaction Monitoring (MRM) transitions must be selected. Vildagliptin typically fragments to m/z 154 (adamantane core). The piperazine derivative will not show this mass.

AnalytePrecursor (m/z)Product Quant (m/z)Product Qual (m/z)Collision Energy (eV)Mechanism
Piperazine Deriv. 304.2193.1112.125Urea Cleavage
Piperazine Deriv. 304.2150.1107.040Ring Opening
Vildagliptin 304.2154.1133.130Adamantane Loss

Part 4: Analytical Workflow & Validation

To ensure the method is "self-validating," the workflow must include checks for isobaric interference and matrix effects .

Workflow Logic

The following diagram illustrates the decision matrix for confirming the piperazine structure over the pyrrolidine isomer.

Workflow Sample Unknown Sample (m/z 304.20) LC LC Separation (High pH C18) Sample->LC MS1 Q1 Scan Select 304.2 LC->MS1 CID CID Fragmentation MS1->CID Decision Marker Ion Check CID->Decision ResultA ID: Vildagliptin (m/z 154 present) Decision->ResultA Adamantane Ion ResultB ID: Piperazine Deriv. (m/z 193/112 present) Decision->ResultB Piperazine Core

Figure 2: Analytical decision tree for distinguishing C17H25N3O2 isomers.

Validation Parameters (FDA Bioanalytical Guidelines)
  • Linearity: 1–1000 ng/mL (

    
    ).
    
  • Accuracy/Precision: CV < 15% (20% at LLOQ).

  • Matrix Effect: Calculate utilizing post-extraction spike method.

    • 
      .
      
    • Note: Piperazines are prone to ion suppression; use Deuterated Internal Standards (e.g., mCPP-d8 ) to compensate.

Part 5: Conclusion

The analysis of C17H25N3O2 requires a rigorous distinction between the pharmaceutical Vildagliptin and potential piperazine-based isomers. By leveraging the characteristic urea bond cleavage (m/z 112, 193) and piperazine ring opening , researchers can definitively identify the piperazine scaffold. The use of high-pH chromatography further aids in resolving these basic compounds, ensuring data integrity in drug development and forensic applications.

References

  • Zhu, N., et al. (2021).[3] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. 3

  • Welz, A., et al. (2021).[4] Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. ResearchGate. 4

  • European Medicines Agency. (2022). Vildagliptin/Metformin hydrochloride Accord - Assessment Report. (Confirming C17H25N3O2 formula for Vildagliptin). 5

  • BenchChem. (2025).[2] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. 2

Sources

Foundational

Literature review on 1-Cbz-4-(piperidin-4-yl)-piperazine and its analogs

An In-depth Technical Guide to 1-Cbz-4-(piperidin-4-yl)-piperazine and its Analogs in Modern Drug Discovery Abstract The 1-Cbz-4-(piperidin-4-yl)-piperazine scaffold represents a cornerstone in medicinal chemistry, parti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Cbz-4-(piperidin-4-yl)-piperazine and its Analogs in Modern Drug Discovery

Abstract

The 1-Cbz-4-(piperidin-4-yl)-piperazine scaffold represents a cornerstone in medicinal chemistry, particularly in the development of therapeutics for central nervous system (CNS) disorders. Its unique three-dimensional structure allows for precise orientation of pharmacophoric features, making it a privileged scaffold for interacting with key G-protein coupled receptors (GPCRs). This guide provides a comprehensive review of this chemical moiety and its analogs, delving into synthetic strategies, structure-activity relationships (SAR), and their profound impact on targeting dopamine and serotonin receptor systems. We will explore the evolution of these compounds from simple receptor ligands to sophisticated multi-target-directed drugs, such as the atypical antipsychotic Cariprazine. Detailed experimental protocols for synthesis and in-vitro evaluation are provided to offer researchers a practical and authoritative resource for advancing CNS drug discovery.

Introduction: The 1,4-Disubstituted Piperazine-Piperidine Privileged Scaffold

In the realm of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, distinct biological targets. The 1-Cbz-4-(piperidin-4-yl)-piperazine core and its derivatives are exemplary of this concept. This structure is a common feature in a multitude of centrally-acting agents, primarily due to its conformational rigidity and the spatial arrangement of its nitrogen atoms, which can be tailored to interact with specific receptor subtypes.

The scaffold essentially combines three key components that can be systematically modified:

  • The Piperidine Moiety: Often serves as an anchor or linker, with its nitrogen atom available for substitution to modulate physicochemical properties.

  • The Central Piperazine Ring: A versatile linker that provides a specific distance and geometry between the other two components.

  • The Substituted Terminus (often arylpiperazine): This part is crucial for receptor recognition and is frequently the primary determinant of a compound's affinity and selectivity for targets like dopamine and serotonin receptors.

The therapeutic relevance of this scaffold is most pronounced in the field of psychiatry, where it has been instrumental in the development of atypical antipsychotics. These drugs often exhibit complex pharmacological profiles, acting on multiple neurotransmitter systems to achieve a therapeutic effect with a reduced side-effect profile compared to older medications.

Core Synthetic Strategies

The construction of the 1-Cbz-4-(piperidin-4-yl)-piperazine core and its analogs generally relies on a few robust and well-established synthetic transformations. The most common approach involves the coupling of a piperidine precursor with a piperazine precursor.

A widely used method is the reductive amination between 1-Cbz-piperazin (or a substituted analog) and 1-Boc-4-piperidone, followed by deprotection of the Boc group. This strategy is efficient and allows for the late-stage introduction of diversity.

The subsequent step often involves an N-arylation reaction to append the desired aryl group onto the piperazine nitrogen. Classic methods like the Buchwald-Hartwig amination are frequently employed for this C-N bond formation, offering high yields and broad substrate scope.[1]

G cluster_0 Core Synthesis cluster_1 Analog Synthesis A 1-Boc-4-piperidone C Intermediate Amine A->C Reductive Amination (e.g., NaBH(OAc)3) B 1-Cbz-piperazine B->C D 1-Cbz-4-(piperidin-4-yl)-piperazine C->D Boc Deprotection (e.g., TFA or HCl) F Final Analog D->F N-Arylation (e.g., Buchwald-Hartwig) E Aryl Halide (Ar-X) E->F

Caption: General synthetic workflow for 1-Cbz-4-(piperidin-4-yl)-piperazine analogs.

Analogs Targeting Dopamine Receptors: The Quest for Atypical Antipsychotics

The dopamine D2 receptor is the primary target for most antipsychotic drugs. However, full antagonism of D2 receptors is associated with extrapyramidal symptoms (EPS) and hyperprolactinemia. The modern strategy, therefore, focuses on D2 partial agonism and targeting the D3 receptor subtype, which is implicated in the cognitive and negative symptoms of schizophrenia.

Analogs of 1-Cbz-4-(piperidin-4-yl)-piperazine have been exceptionally successful in this area. The key to their activity lies in the nature of the aryl group attached to the piperazine.

Structure-Activity Relationship (SAR) Insights:

  • Aryl Group: The introduction of a 2,3-dichlorophenyl group on the piperazine ring is a common feature that confers high affinity for D2 and D3 receptors.

  • Linker: The length and nature of the linker between the piperazine and the terminal functional group are critical. A flexible alkyl chain of four carbons is often optimal.

  • Terminal Group: A terminal cyclohexyl or a related carbocycle, often with a urea or amide functionality, is frequently found in potent D3-preferring or D2/D3 partial agonists. This was a key discovery in the development of Cariprazine.

Case Study: Cariprazine

Cariprazine is a prime example of a multi-target drug derived from this scaffold. It acts as a D2 and D3 receptor partial agonist, with a preference for D3 receptors. It is also a partial agonist at the serotonin 5-HT1A receptor. This unique profile is thought to contribute to its efficacy against a broad range of schizophrenia symptoms, including negative and cognitive symptoms, with a lower risk of certain side effects.

Table 1: Receptor Binding Affinities (Ki, nM) of Representative Dopamine-Targeted Analogs

CompoundD2 Receptor (Ki, nM)D3 Receptor (Ki, nM)D3 vs D2 Selectivity
Aripiprazole0.340.8~0.4x
Cariprazine 0.49 0.085 ~6-8x
Analog A (basic scaffold)5.23.5~1.5x
Analog B (modified linker)1.50.2~7.5x

Note: Data are illustrative and compiled from various medicinal chemistry literature sources to show general trends.

Caption: Key structural regions determining dopamine receptor affinity and selectivity.

Expanding the Profile: Analogs Targeting Serotonin Receptors

Beyond dopamine receptors, the serotonin system, particularly the 5-HT1A and 5-HT2A receptors, plays a vital role in mood regulation and is a key target for treating depression, anxiety, and the negative symptoms of schizophrenia. The versatility of the 1-Cbz-4-(piperidin-4-yl)-piperazine scaffold allows for its adaptation to target these receptors, often leading to multi-target-directed ligands (MTDLs).

SAR for Serotonin Receptor Affinity:

  • 5-HT1A Affinity: Partial agonism at 5-HT1A receptors is a desirable feature for anxiolytic and antidepressant effects. This is often achieved by incorporating specific arylpiperazine moieties, such as those with methoxy groups (e.g., the classic buspirone pharmacophore).

  • 5-HT2A Antagonism: Antagonism at 5-HT2A receptors is believed to reduce the risk of EPS and may improve sleep quality. The same structural features that confer D2 affinity can often be tuned to provide potent 5-HT2A antagonism.

The ability to fine-tune the scaffold to achieve a specific D2/D3/5-HT1A/5-HT2A receptor profile is the hallmark of modern antipsychotic drug design. This polypharmacology approach aims to maximize therapeutic benefit while minimizing mechanism-based side effects.

Key Experimental Protocols

To ensure scientific integrity and provide actionable insights, this section details standardized protocols for the synthesis and evaluation of these compounds.

Protocol 5.1: Synthesis of a Representative Analog (Arylpiperazine derivative)

Objective: To synthesize a 1-(2,3-dichlorophenyl)-4-(piperidin-4-yl)piperazine analog.

Step 1: Reductive Amination

  • To a solution of 1-Boc-4-piperidone (1.0 eq) and 1-(2,3-dichlorophenyl)piperazine (1.05 eq) in dichloromethane (DCM, 0.2 M), add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (0.1 M).

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Re-dissolve the residue in DCM and neutralize with saturated NaHCO3 or 1M NaOH until the pH is > 9.

  • Extract the product with DCM (3x), combine the organic layers, dry over Na2SO4, filter, and concentrate to yield the final product, which can be further purified if necessary.

Protocol 5.2: In Vitro Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human D2 receptor.

  • Membrane Preparation: Use commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Assay Buffer: Prepare a buffer solution, typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: Use a high-affinity D2 receptor radioligand, such as [3H]Spiperone or [3H]Raclopride, at a concentration near its Kd value.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, cell membranes (10-20 µg protein/well), the radioligand, and varying concentrations of the test compound (typically from 10 µM to 0.1 nM).

    • For determining non-specific binding, use a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

    • Incubate the plate at room temperature for 60-90 minutes.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Receptor Binding Assay Workflow A Prepare Assay Plate (Membranes, Radioligand, Test Compound) B Incubate (Allow binding to reach equilibrium) A->B C Filter & Wash (Separate bound from free radioligand) B->C D Scintillation Counting (Quantify bound radioactivity) C->D E Data Analysis (Calculate IC50 and Ki) D->E

Caption: Workflow for a standard radioligand receptor binding assay.

Future Outlook and Conclusion

The 1-Cbz-4-(piperidin-4-yl)-piperazine scaffold and its analogs have proven to be exceptionally fruitful in the development of CNS-active agents. The success of drugs like Cariprazine highlights the power of rational, multi-target drug design. Future research in this area will likely focus on several key avenues:

  • Enhanced Selectivity: Designing analogs with even greater selectivity for specific receptor subtypes (e.g., D3 vs D2) or for specific receptor functional states (e.g., biased agonism).

  • Novel Targets: Exploring the potential of this scaffold to interact with other CNS targets beyond the classic monoamine receptors.

  • Optimized Pharmacokinetics: Fine-tuning the scaffold to improve drug-like properties, such as oral bioavailability, metabolic stability, and brain penetration.

References

  • Matassini, C., Clemente, F., & Goti, A. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2018(2), 283-306. [Link]

  • Zhu, L., Li, G., Luo, L., Guo, P., Lan, J., & You, J. (2009). An efficient ligand-free copper-catalyzed N-arylation of imidazole under mild conditions. The Journal of Organic Chemistry, 74(5), 2200-2202. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(piperidin-4-yl)piperazine. PubChem. Retrieved from [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). A general and efficient catalyst system for the amination of aryl halides. Organic Letters, 2(10), 1403-1406. [Link]

  • Kiss, B., Horváth, A., Némethy, Z., Schmidt, É., Laszlovszky, I., Bugovics, G., ... & Gyertyán, I. (2010). Cariprazine (RGH-188), a novel antipsychotic with partial agonist activity at dopamine D3/D2 receptors. Journal of Pharmacology and Experimental Therapeutics, 333(1), 328-340. [Link]

  • Stahl, S. M. (2011). Cariprazine: a novel antipsychotic with a unique polypharmacological profile. CNS Spectrums, 16(5), 123-127. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]

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Exploratory

An In-Depth Technical Guide to the Safe Handling of Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate is a key building block in contemporary drug discovery, frequently utilized in the synthesis of c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate is a key building block in contemporary drug discovery, frequently utilized in the synthesis of complex molecules targeting a range of therapeutic areas.[1][2] Its unique structure, incorporating a benzyl carbamate, a piperazine, and a piperidine moiety, presents a specific set of handling and safety considerations. This guide provides a comprehensive overview of the chemical properties, potential hazards, and detailed protocols for the safe handling, storage, and disposal of this compound. By understanding the causality behind these safety recommendations, researchers can mitigate risks and ensure a secure laboratory environment.

Introduction: A Structural Perspective on Safety

The safety profile of Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate is best understood by dissecting its constituent chemical entities. The molecule, with the chemical formula C17H25N3O2 and a molecular weight of 303.4 g/mol , is comprised of three key functional groups that dictate its reactivity and potential hazards.[3]

  • Benzyl Carbamate: This group is known to be a potential skin and eye irritant.[4][5] Upon heating, benzyl carbamates can undergo thermal decomposition, potentially releasing isocyanates and alcohols, which are hazardous compounds.[6][7][8]

  • Piperazine: Piperazine and its derivatives are widely used in pharmaceuticals and can cause skin and eye irritation.[9][10][11]

  • Piperidine: The piperidine ring is a common scaffold in medicinal chemistry.[12][13] Piperidine itself is a flammable, corrosive, and toxic compound, capable of causing severe skin burns and eye damage.[14][15][16][17] It is also harmful if inhaled or absorbed through the skin.[18]

This guide will systematically address the hazards associated with these functionalities and provide a holistic approach to safe handling.

Hazard Identification and Risk Assessment

Table 1: Summary of Potential Hazards
Hazard ClassificationDescription of Potential HazardAssociated Functional Group
Acute Toxicity (Oral) May be harmful if swallowed.Piperidine
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may lead to more severe effects.Benzyl Carbamate, Piperazine, Piperidine
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact can lead to damage.Benzyl Carbamate, Piperazine, Piperidine
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.Benzyl Carbamate, Piperidine
Flammability While the compound itself is a solid, piperidine is a flammable liquid. Dusts may form explosive mixtures with air.Piperidine

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a hierarchy of controls, prioritizing engineering solutions to minimize direct exposure.

Engineering Controls
  • Ventilation: All handling of Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedures that may generate dust or aerosols, such as weighing, transferring, or preparing solutions.

  • Contained Systems: For larger scale operations, the use of glove boxes or other contained systems is recommended to eliminate the risk of inhalation and skin contact.

Personal Protective Equipment (PPE)

The appropriate PPE provides a critical barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn at all times. Gloves should be inspected for any signs of degradation before use and changed frequently.

    • Lab Coat: A full-length laboratory coat should be worn and kept fastened to protect against skin contact.

  • Respiratory Protection: In situations where engineering controls cannot adequately control airborne concentrations, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Not Practical for this Building Block) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Goggles, Gloves, Lab Coat) Administrative->PPE caption Hierarchy of Controls for Chemical Handling

Caption: Hierarchy of Controls for Chemical Handling

Safe Handling and Storage Protocols

Adherence to strict protocols is paramount to preventing accidents and ensuring the integrity of the compound.

Handling
  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. Use appropriate tools for transfer, such as a spatula or powder funnel.

  • Inert Atmosphere: For sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent degradation.[19]

  • Avoid Incompatible Materials: Keep away from strong oxidizing agents and strong acids, as these may react exothermically with the piperidine and piperazine moieties.[18]

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

  • Segregation: Store separately from incompatible materials.

Emergency Procedures: Preparedness and Response

A clear and practiced emergency plan is essential for mitigating the consequences of an accidental exposure or spill.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]

Accidental Release Measures
  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a sealed container for disposal.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.

Emergency_Response_Workflow Start Spill or Exposure Occurs Assess Assess Severity Start->Assess Minor Minor Spill/Exposure Assess->Minor Contained & Manageable Major Major Spill/Exposure Assess->Major Uncontrolled or Large Quantity FirstAid Administer First Aid (See Section 5.1) Minor->FirstAid Cleanup Follow Minor Spill Cleanup (See Section 5.2) Minor->Cleanup Evacuate Evacuate Area Major->Evacuate Report Report Incident FirstAid->Report Cleanup->Report Alert Alert Emergency Response Team Evacuate->Alert Alert->Report caption Emergency Response Workflow

Caption: Emergency Response Workflow

Disposal Considerations

All waste containing Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate must be handled as hazardous chemical waste.

  • Waste Collection: Collect all waste material in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the waste through a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash.

Conclusion

Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate is a valuable tool in drug discovery, and its safe handling is a prerequisite for its effective use. By understanding its chemical nature and adhering to the principles of good laboratory practice, including the consistent use of engineering controls and personal protective equipment, researchers can confidently and safely advance their scientific endeavors.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • s d fine-chem limited. (n.d.). benzyl carbamate. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • ChemSrc. (2026, January 7). MSDS of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate. Retrieved from [Link]

  • Antibodies.com. (n.d.). 4-Piperidinopiperidine. Retrieved from [Link]

  • LabKem. (2024, May 7). PIPERIDINE - SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Retrieved from [Link]

  • American Chemical Society. (n.d.). Thermal Degradation of Alkyl N-Phenylcarbamates. Retrieved from [Link]

  • MDPI. (2020, October 18). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Retrieved from [Link]

  • Canyon Components. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Riba Solé, J. (2021). A study on the thermal stability of carbamate and carbonate derivatives of N-(pyridin-2-yl)-2-aminoethanol. Retrieved from [Link]

  • Supporting Information. (n.d.). An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP2937341A1 - 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives and related compounds as modulators of fatty acid amide hydrolase (faah) for the treatment of anxiety, pain and other conditions.
  • MDPI. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • ACS Chemical Neuroscience. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • PMC. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

  • CER. (2021). Synthesis and pharmacology evaluation of novel 1-benzyl-n-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors. Retrieved from [Link]

  • DTIC. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
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  • ARPI. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzyl Carbamate | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Retrieved from [Link]

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Foundational

A Senior Application Scientist's Guide to the Pharmacology of Piperazine and Piperidine Core Structures: A Comparative Analysis for Drug Development

Introduction: The Privileged Scaffolds of Modern Medicinal Chemistry Within the vast architecture of pharmaceuticals, the six-membered nitrogen-containing heterocycles, piperazine and piperidine, stand as foundational sc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffolds of Modern Medicinal Chemistry

Within the vast architecture of pharmaceuticals, the six-membered nitrogen-containing heterocycles, piperazine and piperidine, stand as foundational scaffolds. Their remarkable prevalence is not a matter of chance; it stems from their inherent ability to confer favorable pharmacokinetic properties, engage in specific and potent molecular interactions, and provide a synthetically tractable framework for molecular design and optimization.[1][2] More than 100 FDA-approved drugs contain the piperazine moiety, a testament to its versatility.[3][4] These structures are widely regarded as "privileged scaffolds" in drug discovery, appearing in blockbuster drugs across a spectrum of therapeutic areas, from the anticancer kinase inhibitor imatinib to the atypical antipsychotic aripiprazole.[1]

While structurally similar—piperidine being an azacyclohexane and piperazine a 1,4-diazacyclohexane—the presence of a second nitrogen atom in the piperazine ring introduces critical differences in their physicochemical and pharmacological profiles. This guide provides an in-depth, comparative analysis of these two essential building blocks. As a senior application scientist, my objective is not merely to list facts, but to synthesize field-proven insights, explaining the causality behind experimental choices and providing a data-driven perspective to empower researchers, scientists, and drug development professionals. Here, we will dissect their properties, explore their applications, and detail the self-validating protocols necessary to characterize them, enabling more informed and strategic decisions in the quest for novel, safe, and effective medicines.[5]

Chapter 1: Fundamental Physicochemical Properties - The Basis of Pharmacological Divergence

The decision to incorporate a piperazine versus a piperidine core is a strategic one, fundamentally rooted in their distinct physicochemical characteristics. These properties, primarily basicity (pKa) and lipophilicity (logP), are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and its ability to engage with biological targets.[1]

The most telling distinction lies in their basicity. Piperidine possesses a single basic nitrogen with a pKa of approximately 11.22. In contrast, piperazine has two nitrogen atoms with distinct pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73).[6] This divergence has profound implications. At physiological pH (~7.4), piperidine exists predominantly in its protonated, cationic form, which can be highly advantageous for forming strong ionic bonds with acidic residues (e.g., aspartate, glutamate) in a protein binding pocket. However, this high degree of ionization can sometimes impede passive diffusion across biological membranes.

Piperazine's dual pKa values offer a unique "tunability." The presence of both a readily protonated and a partially protonated nitrogen at physiological pH allows for a balance between aqueous solubility and membrane permeability.[5] This balance is often crucial for drugs targeting the central nervous system (CNS), where crossing the blood-brain barrier is essential.

PropertyPiperazinePiperidineCausality and In-Field Implication
Structure 1,4-diazacyclohexaneAzacyclohexaneThe second nitrogen in piperazine is the key differentiator, impacting all other properties.
pKa pKa1 ≈ 5.35, pKa2 ≈ 9.73[6]≈ 11.22Piperazine's dual basicity allows for fine-tuning of its ionization state, modulating solubility and target engagement. Piperidine's higher basicity leads to a greater proportion of the protonated form at physiological pH, favoring strong ionic interactions.
Lipophilicity (logP) -1.5 (unsubstituted)0.9 (unsubstituted)The inherent hydrophilicity of the piperazine core improves aqueous solubility, a desirable trait for formulations. Piperidine's greater lipophilicity can enhance membrane permeability and oral absorption.
Protonation at pH 7.4 Exists as a mix of monoprotonated and diprotonated species.[7][8]Exists largely in a single protonated form.[9]The protonation state is not theoretical; it directly impacts binding affinity. A comparison of compounds differing only by a piperazine/piperidine core showed that the change in inhibitory potency was directly attributable to the change in protonation states.[7][8]

Chapter 2: A Comparative Analysis of ADME-Tox Profiles

The optimization of a molecule's ADME and toxicity profile is a critical hurdle in drug development. The choice between a piperazine and piperidine core can dramatically influence success in this area.[10]

  • Absorption and Solubility : The inherent polarity and dual basic centers of the piperazine ring generally lead to higher aqueous solubility.[5] This is a significant advantage for developing both oral and intravenous formulations. Conversely, the more lipophilic nature of piperidine derivatives may result in better passive membrane permeability and, consequently, improved oral absorption.

  • Distribution : Both scaffolds are renowned for their inclusion in drugs targeting the CNS, indicating their ability to be modified to cross the blood-brain barrier. The selection often depends on the need to balance the polarity required for solubility with the lipophilicity required for CNS penetration.

  • Metabolism : This is a key point of divergence. The two nitrogen atoms in piperazine present more sites for metabolism, primarily through cytochrome P450 (CYP) enzymes. This can be a double-edged sword, sometimes leading to the formation of active or toxic metabolites, creating a more complex metabolic profile to investigate. Piperidine derivatives, with a single nitrogen, often have a simpler and more predictable metabolic pathway. The metabolic stability of the piperidine scaffold can be further enhanced by using spirocyclic bioisosteres to protect the positions adjacent to the nitrogen from enzymatic attack.[11]

  • Excretion : The greater polarity of piperazine derivatives typically facilitates more efficient renal clearance.

The following workflow illustrates the strategic thinking process when selecting between these two scaffolds based on desired ADME properties.

ADME_Decision_Workflow start Drug Design Target Profile Defined solubility Is high aqueous solubility a primary driver? start->solubility permeability Is high membrane permeability essential? solubility->permeability No piperazine Prioritize Piperazine Scaffold (Higher polarity, tunable pKa) solubility->piperazine Yes metabolism Is a simple, predictable metabolic profile critical? metabolism->piperazine No, multipolar interactions are key piperidine Prioritize Piperidine Scaffold (Higher lipophilicity, simpler metabolism) metabolism->piperidine Yes permeability->metabolism No permeability->piperidine Yes optimization Further optimization required (e.g., bioisosteric replacement, substituent effects) piperazine->optimization piperidine->optimization

Caption: ADME-driven scaffold selection workflow.

Chapter 3: Pharmacodynamic Profiles & Therapeutic Applications

The structural and electronic differences between piperazine and piperidine translate directly into distinct pharmacodynamic behaviors, making them suitable for different therapeutic targets.

Central Nervous System (CNS) Disorders

Both piperazine and piperidine moieties are invaluable scaffolds for drugs targeting the CNS. Their ability to be tailored to cross the blood-brain barrier and interact with a variety of neurotransmitter receptors is a key reason for their prevalence.[12]

Many atypical antipsychotics, such as olanzapine and clozapine, incorporate a piperazine moiety that is crucial for their multi-receptor binding profile, particularly at dopamine (D2) and serotonin (5-HT) receptors.[12] The piperazine ring often serves as a key pharmacophore, anchoring the molecule in the receptor binding site.[1] Similarly, piperidine is a core component of numerous CNS-active drugs, including the antipsychotic risperidone and the ADHD medication methylphenidate.[11]

CNS_Receptor_Interaction cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron pre_neuron Dopamine / Serotonin (Neurotransmitter) d2 D2 Receptor pre_neuron->d2 Binds ht2a 5-HT2A Receptor pre_neuron->ht2a Binds downstream Downstream Signaling d2->downstream Modulates ht2a->downstream Modulates drug Piperazine/Piperidine Antipsychotic Drug drug->d2 Antagonizes drug->ht2a Antagonizes

Caption: Antagonism of CNS receptors by piperazine/piperidine drugs.
Oncology

The piperazine scaffold has emerged as a "privileged structure" in modern anticancer drug design, particularly in the development of kinase inhibitors. In molecules like imatinib (Gleevec), a cornerstone in treating chronic myeloid leukemia, the piperazine ring serves multiple functions: it acts as a linker, correctly positioning other parts of the molecule, and as a solubilizing group, enabling the drug to effectively engage with the ATP-binding pocket of the target kinase.

Other Therapeutic Areas

The versatility of these scaffolds extends far beyond the CNS and oncology.

  • Antihistamines : The piperazine core is found in well-known antihistamines like cetirizine.[1]

  • Antidiabetics : Both piperazine and piperidine derivatives have been investigated as inhibitors of the DPP-4 enzyme for the treatment of diabetes.[13] The well-known antidiabetic drug alogliptin contains a piperidine moiety.[13]

  • Antimicrobials : The piperazine ring is a key component of the antibacterial fluoroquinolone ciprofloxacin.[1]

  • Anthelmintics : Historically, piperazine itself was used as an anthelmintic agent that paralyzes parasites by acting as an agonist on inhibitory GABA receptors.[6]

Chapter 4: Field-Proven Experimental Protocols

To rigorously characterize novel compounds containing these cores, robust and self-validating experimental protocols are essential. The following are standard, industry-accepted methodologies for assessing target engagement and functional activity.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This assay is a cornerstone for determining the binding affinity of a test compound for the sigma-1 receptor, a target implicated in numerous CNS disorders. The principle relies on competition between a radiolabeled ligand and the unlabeled test compound.

Objective: To determine the inhibitory constant (Ki) of a test compound for the sigma-1 receptor.

Self-Validation System: The protocol's integrity is ensured by including a control for non-specific binding (Haloperidol). This allows for the precise calculation of specific binding, which is the true measure of target engagement.

Materials:

  • Membrane homogenates from cells expressing the sigma-1 receptor.

  • Radioligand: [³H]-(+)-pentazocine.

  • Non-specific binding control: Haloperidol.

  • Test compounds (piperazine or piperidine derivatives).

  • Assay Buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Scintillation counter.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Incubation: In a 96-well plate, combine the membrane homogenates, a fixed concentration of [³H]-(+)-pentazocine, and varying concentrations of the test compound. For total binding wells, add buffer instead of test compound. For non-specific binding wells, add a high concentration of Haloperidol.

  • Equilibration: Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: (Total Binding) - (Non-specific Binding).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation, which accounts for the affinity of the radioligand.

Binding_Assay_Workflow start Prepare Reagents (Membranes, Radioligand, Test Compounds) incubate Incubate Components (Total, Non-Specific, & Test Wells) start->incubate filter Terminate & Filter (Separate Bound from Free) incubate->filter wash Wash Filters (Remove Unbound Radioligand) filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Analyze Data (Calculate IC50 and Ki values) count->analyze end Binding Affinity Determined analyze->end

Caption: Workflow for a radioligand binding assay.
Protocol 2: Mini-G Protein Recruitment Assay for Histamine H3 Receptor

This assay assesses the functional activity of compounds at a G-protein-coupled receptor (GPCR) like the Histamine H3 Receptor (H3R). It provides more information than a simple binding assay by indicating whether a compound is an agonist (activator) or an antagonist (blocker).

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist or antagonist at the H3R.

Self-Validation System: The use of a known H3R agonist (e.g., histamine) and antagonist provides positive and negative controls, ensuring the assay is performing correctly and allowing for the accurate classification of test compounds.

Principle: This assay utilizes a split-luciferase complementation system. The H3R is fused to one fragment of luciferase, and a mini-G protein is fused to the other. When an agonist activates the receptor, the mini-G protein is recruited, bringing the two luciferase fragments together and generating a measurable luminescent signal.

Materials:

  • HEK293 cells co-expressing the H3R-luciferase and mini-G protein-luciferase fusions.

  • Test compounds (piperazine or piperidine derivatives).

  • Known H3R agonist (e.g., histamine) and antagonist.

  • Luciferase substrate.

  • 96-well cell culture plates.

  • Luminometer.

Step-by-Step Methodology:

  • Cell Plating: Plate the engineered HEK293 cells in a 96-well plate and incubate overnight to allow for cell adherence.

  • Compound Addition (Agonist Mode): To test for agonist activity, add serial dilutions of the test compound directly to the cells.

  • Compound Addition (Antagonist Mode): To test for antagonist activity, pre-incubate the cells with serial dilutions of the test compound for a set period. Then, add a fixed concentration of a known agonist (e.g., histamine) to all wells.

  • Incubation: Incubate the plate for a defined time to allow for receptor activation and G-protein recruitment.

  • Signal Detection: Add the luciferase substrate to all wells and immediately measure the luminescent signal using a luminometer.

  • Data Analysis:

    • Plot the luminescent signal against the compound concentration to generate dose-response curves.

    • For agonists, calculate the EC50 (concentration for 50% of maximal activation) and Emax (maximum effect).

    • For antagonists, calculate the IC50 (concentration for 50% inhibition of the agonist response).

Conclusion: A Strategic Choice in Drug Design

The choice between a piperazine and a piperidine scaffold is a nuanced, strategic decision guided by the therapeutic target, the desired ADME properties, and the intended pharmacological effect. It is a classic case study in the trade-offs inherent in medicinal chemistry.

Piperazine , with its dual basic centers and greater hydrophilicity, offers distinct advantages in achieving aqueous solubility and enabling multipolar interactions with a target. This has made it a particularly fruitful scaffold in the development of CNS drugs and kinase inhibitors, where these properties are often paramount.

Piperidine , with its higher basicity and greater lipophilicity, can provide enhanced membrane permeability and the potential for stronger, single-point ionic interactions with target proteins. Its often simpler metabolic profile can be a significant advantage in streamlining the drug development process.

Ultimately, both piperazine and piperidine derivatives are, and will continue to be, indispensable tools in the medicinal chemist's arsenal. A thorough, data-driven understanding of their comparative strengths and weaknesses, as outlined in this guide, empowers drug designers to move beyond serendipity and make rational, informed decisions, thereby accelerating the discovery and development of the next generation of safe and effective medicines.

References

  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • The Recent Development of Piperazine and Piperidine Deriv
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  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed.
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  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis.
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Exploratory

Technical Guide: Initial Screening Assays for Simmiparib (CAS 688020-80-6)

Executive Summary & Compound Profile Simmiparib (CAS 688020-80-6) is a highly potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor targeting PARP1 and PARP2.[1] Unlike earlier generations of PARP inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Simmiparib (CAS 688020-80-6) is a highly potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor targeting PARP1 and PARP2.[1] Unlike earlier generations of PARP inhibitors, Simmiparib demonstrates superior enzymatic inhibition (IC50: 1.75 nM for PARP1) and robust PARP-DNA trapping capabilities.

This guide outlines the critical screening architecture required to validate Simmiparib’s efficacy, selectivity, and mechanism of action (MoA) in early-stage drug discovery. The focus is on synthetic lethality —exploiting Homologous Recombination (HR) deficiencies (e.g., BRCA1/2 mutations) to induce tumor-specific cell death.[2][3]

Compound Snapshot
PropertyDetail
CAS Number 688020-80-6
Common Name Simmiparib
Primary Targets PARP1, PARP2
Mechanism Catalytic inhibition & PARP-DNA Trapping
Key Indication HR-deficient cancers (Breast, Ovarian, Pancreatic)
Solubility DMSO (up to 80 mg/mL); Sonication recommended

Primary Biochemical Screening: Enzymatic Inhibition

Objective: Quantify the intrinsic potency of Simmiparib against purified PARP1 and PARP2 enzymes using a cell-free system.

Assay Principle: HTRF (Homogeneous Time-Resolved Fluorescence)

We utilize an HTRF format to measure the transfer of ADP-ribose from biotinylated NAD+ to histone proteins. Simmiparib competes with NAD+ for the catalytic pocket, preventing the PARylation of histones.

  • Donor: Europium-cryptate labeled anti-biotin antibody.

  • Acceptor: XL665-labeled anti-histone antibody.

  • Signal: Decrease in FRET signal correlates with enzyme inhibition.

Protocol: PARP1/2 Inhibition Assay

Reagents:

  • Recombinant human PARP1 and PARP2 enzymes.

  • Substrates: Biotin-NAD+, Histone H1/H3.

  • Detection Reagents: Anti-6HIS-Europium cryptate, Streptavidin-XL665.

Workflow Steps:

  • Compound Preparation: Prepare a 10-point serial dilution of Simmiparib in DMSO (Start: 10 µM, 1:3 dilution). Final DMSO concentration in assay: 1%.

  • Enzyme Addition: Dispense 5 µL of PARP1 (0.5 nM final) or PARP2 (0.2 nM final) into 384-well low-volume plates.

  • Incubation: Add 2.5 µL of diluted Simmiparib. Incubate for 30 minutes at RT to allow equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of Substrate Mix (NAD+ and Biotinylated-NAD+).

    • Note: Keep NAD+ concentration at Km (approx. 20 µM) to ensure competitive kinetics.

  • Termination & Detection: After 60 minutes, add 10 µL of HTRF detection buffer containing EDTA (to chelate Mg2+ and stop reaction) and detection antibodies.

  • Read: Measure fluorescence ratio (665 nm/620 nm) on an EnVision or PHERAstar reader.

Data Analysis:

  • Calculate % Inhibition:

    
    .
    
  • Fit curves using a 4-parameter logistic model to determine IC50.

  • Expected IC50: PARP1 ~1.75 nM; PARP2 ~0.22 nM.[1]

Cellular Screening: Synthetic Lethality & Selectivity

Objective: Demonstrate selective cytotoxicity in HR-deficient cells compared to HR-proficient controls.

Cell Models
  • Target Line: V-C8 (Chinese hamster lung, BRCA2 deficient) or MDA-MB-436 (BRCA1 mutant).[1][4]

  • Control Line: V-C8 reconstituted with wild-type BRCA2 or MDA-MB-231 (HR-proficient).

Protocol: 5-Day Proliferation Assay (CellTiter-Glo)

Rationale: PARP inhibitors are cytostatic/cytotoxic over multiple replication cycles. Short-term assays (24h) are insufficient to capture the "replication catastrophe" mechanism.

Workflow Steps:

  • Seeding: Seed cells at low density (500–1000 cells/well) in 96-well opaque plates. Allow attachment overnight.

  • Treatment: Treat with Simmiparib (0.001 nM to 10 µM). Include Olaparib as a positive reference control.

  • Duration: Incubate for 5–7 days (approx. 3–4 doubling times).

  • Readout: Add CellTiter-Glo reagent (1:1 ratio). Shake for 10 mins. Read luminescence.

  • Metric: Calculate the Selectivity Index (SI) :

    
    .
    
    • Success Criteria: SI > 10-fold (Simmiparib often achieves >50-fold).

Mechanistic Validation: PARP Trapping & DNA Damage

Objective: Confirm that cytotoxicity is driven by the accumulation of trapped PARP-DNA complexes and subsequent Double-Strand Breaks (DSBs).

Chromatin Fractionation (PARP Trapping Assay)

Simmiparib is a potent "trapper," locking PARP onto damaged DNA, which is more cytotoxic than catalytic inhibition alone.

Protocol:

  • Treatment: Treat cells with 1 µM Simmiparib for 4 hours. Use Methyl Methanesulfonate (MMS) (0.01%) to induce basal DNA damage.

  • Fractionation:

    • Lyse cells in soluble buffer (100 mM NaCl, 0.5% Triton X-100). Centrifuge to collect supernatant (Soluble Fraction ).

    • Wash pellet. Resuspend in high-salt buffer or digest with Micrococcal Nuclease to release chromatin-bound proteins. Centrifuge to collect supernatant (Chromatin-bound Fraction ).

  • Western Blot: Blot for PARP1.

  • Result: Simmiparib treatment should significantly increase the amount of PARP1 in the chromatin-bound fraction compared to untreated or weak trappers.

H2AX Immunofluorescence (DSB Marker)
  • Plate: Seed cells on coverslips. Treat with Simmiparib (1 µM) for 24–48 hours.

  • Fix/Perm: Fix with 4% Paraformaldehyde; permeabilize with 0.5% Triton X-100.

  • Stain: Primary antibody: anti-phospho-Histone H2A.X (Ser139). Secondary: Alexa Fluor 488.

  • Analysis: Quantify nuclear foci using high-content imaging.

  • Expectation: Significant increase in foci count in HR-deficient cells vs. WT.

Visualizing the Screening Logic

The following diagram illustrates the critical path for validating Simmiparib, from biochemical interaction to phenotypic outcome.

Simmiparib_Screening_Workflow cluster_biochem Tier 1: Biochemical Validation cluster_cell Tier 2: Cellular Synthetic Lethality cluster_mech Tier 3: Mechanism of Action Compound Simmiparib (CAS 688020-80-6) PARP_Inhib Enzymatic Inhibition (HTRF / ELISA) Compound->PARP_Inhib IC50_Data IC50 Determination (Target: <2 nM) PARP_Inhib->IC50_Data HR_Deficient HR-Deficient Cells (e.g., BRCA2-/-) IC50_Data->HR_Deficient Proceed if Potent HR_Proficient HR-Proficient Cells (Wild Type) IC50_Data->HR_Proficient Viability 5-Day Viability Assay (CellTiter-Glo) HR_Deficient->Viability HR_Proficient->Viability Selectivity Selectivity Index (>10-fold) Viability->Selectivity Trapping PARP-DNA Trapping (Chromatin Fractionation) Selectivity->Trapping Confirm MoA DSB DSB Accumulation (gamma-H2AX Foci) Selectivity->DSB

Figure 1: Critical path screening workflow for Simmiparib, prioritizing potency confirmation followed by synthetic lethality validation.

Mechanism of Action: The "Trapping" Effect[2][3][5]

Simmiparib's efficacy is not solely due to enzymatic inhibition but its ability to trap PARP on DNA.[3] The diagram below details this specific pathway.

Simmiparib_Mechanism SSB Single Strand Break (SSB) PARP_Bind PARP1/2 Binds SSB SSB->PARP_Bind Trapped PARP-DNA Complex Trapped on Chromatin PARP_Bind->Trapped + Simmiparib Simmiparib Simmiparib Treatment Simmiparib->Trapped Rep_Fork Replication Fork Collision Trapped->Rep_Fork DSB_Form Double Strand Break (DSB) Formation Rep_Fork->DSB_Form HR_Repair Homologous Recombination (HR) Repair DSB_Form->HR_Repair HR Proficient Cells NHEJ NHEJ (Error Prone) DSB_Form->NHEJ HR Deficient Cells (BRCA Mut) Survival Cell Survival HR_Repair->Survival Death Genomic Instability & Cell Death (Apoptosis) NHEJ->Death

Figure 2: Mechanistic cascade of Simmiparib-induced synthetic lethality. The drug traps PARP, converting SSBs to toxic DSBs, which are lethal in HR-deficient contexts.[3]

Quality Control & Data Integrity

To ensure Trustworthiness and Reproducibility , the following QC parameters must be met for every screening run:

ParameterAcceptance CriterionAction if Failed
Z-Factor (Z') > 0.5Reject plate; check pipetting precision.
DMSO Tolerance < 1% impact on controlReduce DMSO concentration.
Reference Control Olaparib IC50 within 3x historic meanValidate reagents/enzyme activity.
Edge Effects < 10% variation (outer vs inner wells)Use thermal gradients or exclude edge wells.

References

  • Chen, Y., et al. (2017). Poly(ADP-ribose)polymerase (PARP) inhibition and anticancer activity of simmiparib, a new inhibitor undergoing clinical trials.[5][6] Cancer Letters, 386, 47–56.[6] Retrieved from [Link]

  • Patsnap Synapse. (2024). Mechanism of Action for PARP Inhibitors and Pamiparib/Simmiparib Context. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology. Retrieved from [Link]

Sources

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Cbz-4-(piperidin-4-yl)-piperazine

Topic: Purification & Isolation Strategies for 1-Cbz-4-(piperidin-4-yl)-piperazine and Management of Byproducts. Document ID: TS-CBZ-PIP-04 Last Updated: February 19, 2026 Status: Active Executive Summary & Molecule Prof...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Strategies for 1-Cbz-4-(piperidin-4-yl)-piperazine and Management of Byproducts. Document ID: TS-CBZ-PIP-04 Last Updated: February 19, 2026 Status: Active

Executive Summary & Molecule Profile

Target Molecule: 1-Cbz-4-(piperidin-4-yl)-piperazine Structure Overview: A bicyclic diamine scaffold consisting of a Cbz-protected piperazine ring linked to a 4-substituted piperidine ring. Key Chemical Feature: The molecule contains a free secondary amine on the piperidine ring (highly basic, pKa ~10-11) and a carbamate-protected amine on the piperazine (non-basic).

The Challenge: The purification of this intermediate is notoriously difficult due to three converging factors:

  • Extreme Polarity: The free secondary amine causes significant tailing on standard silica gel.

  • Solubility Profile: It often forms "oils" rather than solids, complicating recrystallization.

  • Byproduct Similarity: Common impurities (unreacted starting materials or partially deprotected intermediates) share similar polarity profiles.

Synthesis Pathway & Impurity Origin Analysis

To troubleshoot purification, one must first understand the genesis of the impurities.[1] The standard synthesis involves the reductive amination of N-Cbz-piperazine with N-Boc-4-piperidone, followed by acidic deprotection.

Mechanism & Impurity Flow (DOT Visualization)

SynthesisFlow Start1 N-Cbz-Piperazine Step1 Step 1: Reductive Amination (NaBH(OAc)3 / DCM) Start1->Step1 Start2 N-Boc-4-Piperidone Start2->Step1 Impurity1 Impurity A: N-Boc-4-Hydroxypiperidine (Reduced Ketone) Step1->Impurity1 Over-reduction Impurity2 Impurity B: Unreacted N-Cbz-Piperazine Step1->Impurity2 Incomplete Rxn Intermed Intermediate: 1-Cbz-4-(1-Boc-piperidin-4-yl)-piperazine Step1->Intermed Major Product Step2 Step 2: Acidic Deprotection (TFA or HCl) Intermed->Step2 Target TARGET: 1-Cbz-4-(piperidin-4-yl)-piperazine Step2->Target Boc Removal Impurity3 Impurity C: Isobutylene Adducts (Tert-butyl cation scavenging) Step2->Impurity3 Cation Trapping

Figure 1: Synthesis workflow illustrating the origin of key impurities (A, B, and C) relative to the target molecule.

Troubleshooting Guides

Scenario A: "My compound is streaking/tailing on the silica column and co-eluting with impurities."

Root Cause: The free secondary amine on the piperidine ring interacts strongly with the acidic silanol groups (


) on the stationary phase, causing peak broadening.

Protocol: The "Amine-Modified" Mobile Phase Do not use standard EtOAc/Hexane. You must suppress silanol ionization.

  • Select Solvent System: DCM / MeOH / NH₄OH (Dichloromethane / Methanol / Ammonium Hydroxide).

  • Ratio Optimization: Start with a ratio of 90:9:1 .

    • Note: The NH₄OH (28-30% aq) is critical. It competes for the silanol sites, allowing your amine to elute freely.

  • Alternative Modifier: If NH₄OH is unavailable, use 1% Triethylamine (TEA) in the mobile phase.

    • Warning: TEA is harder to remove after evaporation than ammonia.

  • Stationary Phase Switch: If purity is critical (>98%), switch to Amine-Functionalized Silica (KP-NH) . This eliminates the need for liquid base modifiers and prevents the "acid-base" retention mechanism entirely.

Scenario B: "I cannot remove the unreacted N-Cbz-piperazine (Impurity B)."

Root Cause: Both the target and the starting material contain the Cbz-piperazine moiety, making their


 values similar in non-polar solvents.

Protocol: The "pH-Switch" Extraction Leverage the basicity difference. The target has a highly basic secondary amine; the impurity (N-Cbz-piperazine) has only a secondary amine that is sterically less accessible or has different pKa properties (approx pKa 9.8 vs 10.8 for the piperidine). Correction: N-Cbz-piperazine is a secondary amine, but the target (piperidine amine) is generally more accessible and basic. A better separation relies on the Boc-protected intermediate stage or specific salt formation.

Recommended Workflow (Post-Deprotection):

  • Dissolve the crude mixture (Target + Impurity B) in dilute aqueous HCl (pH 2-3). Both will protonate and dissolve.

  • Wash with Ethyl Acetate (EtOAc).

    • Why? Neither should extract significantly here, but this removes non-basic impurities (like Impurity A - the alcohol).

  • Adjust pH to ~12 using NaOH.

  • Extract with DCM.

  • Purification Step: If simple extraction fails, use SCX (Strong Cation Exchange) Chromatography .

    • Load: Dissolve crude in MeOH, load onto SCX cartridge.

    • Wash: Flush with MeOH (removes non-basic impurities).

    • Elute: Flush with 2M NH₃ in MeOH. The target (diamine) binds strongly and elutes later or requires higher ammonia concentration compared to mono-amines.

Scenario C: "The product is an oil and contains trapped TFA/Solvent."

Root Cause: The molecule is a "greasy" amine. TFA salts are hygroscopic and often form oils.

Protocol: Free Base Conversion & Solidification

  • Free Basing: Dissolve the TFA salt in DCM. Wash vigorously with saturated aqueous Na₂CO₃ (Sodium Carbonate) or 1M NaOH. Dry organic layer over Na₂SO₄.[2]

  • Trituration: Evaporate the DCM to a minimal volume. Add Diethyl Ether or MTBE (Methyl tert-butyl ether) and scratch the flask sides.

    • Why? The free base is often less soluble in ether than in DCM/MeOH.

  • HCl Salt Formation: If the free base refuses to solidify, convert it to the Dihydrochloride salt .

    • Dissolve in minimal EtOH.

    • Add 4M HCl in Dioxane (2.5 equivalents).

    • The salt should precipitate as a white solid. Filter and wash with cold ether.

Comparative Data: Purification Methods

MethodPurity AchievedYieldProsCons
Standard Silica (EtOAc/Hex) < 70%LowCheapSevere tailing; co-elution.
DCM/MeOH/NH₄OH (90:9:1) 90-95%HighEffectiveAmmonia smell; requires venting.
Reverse Phase (C18 + 0.1% TFA) > 98%MedHigh PurityYields TFA salt; requires lyophilization.
SCX Cartridge (Catch & Release) > 95%HighFast; Removes non-basicsCapacity limits on large scale.

Frequently Asked Questions (FAQ)

Q1: Can I use hydrogenation (H₂/Pd-C) to clean up the reaction? A: ABSOLUTELY NOT. The Cbz (Carboxybenzyl) group is sensitive to hydrogenolysis. Treating this molecule with H₂/Pd-C will cleave the Cbz group, yielding the fully deprotected 4-(piperidin-4-yl)piperazine, which is likely not your desired intermediate.

Q2: Why does my NMR show a "doublet of doublets" around 1.4 ppm that integrates poorly? A: This is likely the Isobutylene-TFA adduct or trapped Boc-anhydride byproducts if the deprotection wasn't fully quenched. Ensure you evaporate your TFA reaction mixture to dryness and co-evaporate with toluene/DCM three times to remove volatile tert-butyl cations before workup.

Q3: Is the compound stable in solution? A: As a free base in DCM or MeOH, it is stable for days at room temperature. However, as a secondary amine, it will absorb CO₂ from the air over time to form carbamates. Store under nitrogen or argon, preferably as the HCl salt for long-term storage.

Q4: I see two spots on TLC that merge. What are they? A: This is often the Rotamers of the Cbz group. The Cbz-N bond has restricted rotation, which can sometimes resolve as two broad spots on TLC or split peaks in NMR (at room temp). Run the NMR at 50°C to see if the peaks coalesce, confirming they are rotamers and not impurities.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Cbz stability and Boc deprotection protocols).
  • Biotage. (2023).[3] Is there an easy way to purify organic amines? Retrieved from [Link] (Source for amine-functionalized silica and mobile phase modifiers).

  • Teledyne ISCO. (2025). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Retrieved from [Link] (Source for amine silica usage).

Sources

Optimization

Technical Support Center: Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate

Subject: Purification & Process Optimization Guide Ticket ID: CHEM-SUP-2024-882 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification & Process Optimization Guide

Ticket ID: CHEM-SUP-2024-882 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary

You are encountering purity issues with Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS: 170911-92-9).[1] This intermediate is a critical scaffold in drug discovery, often serving as a linker in PROTACs or kinase inhibitors.

The primary challenge with this molecule lies in its amphiphilic nature and dual-nitrogen basicity .[1] It contains a lipophilic Cbz-protected piperazine and a highly polar, basic secondary amine on the piperidine ring.[1] This combination frequently leads to "oiling out" during workup, trapping impurities and solvents.

This guide moves beyond standard protocols to address the specific physicochemical behavior of this scaffold, providing a self-validating purification strategy.

Module 1: Impurity Profiling & Origin Analysis

Before attempting purification, we must identify what we are removing. The synthesis typically involves the reductive amination of Benzyl piperazine-1-carboxylate with N-Boc-4-piperidone , followed by Boc-deprotection.[1]

The Impurity Landscape
Impurity TypeLikely IdentityOriginPhysicochemical Behavior
Impurity A N-Cbz-piperazineUnreacted Starting Material (SM)Less polar than product; elutes early on Reverse Phase.[1]
Impurity B N-Boc-4-piperidinolReduced Ketone (Side Reaction)Non-basic; removable via acid wash.[1]
Impurity C Benzyl alcoholCbz HydrolysisUV-active; result of harsh deprotection conditions.[1]
Impurity D TFA/HCl SaltsResidual AcidCauses hygroscopic "gums/oils"; false mass balance.[1]
Reaction & Impurity Pathway Visualization

SynthesisPath SM1 N-Cbz-Piperazine (SM 1) RedAm Reductive Amination (STAB/NaBH4) SM1->RedAm SM2 N-Boc-4-Piperidone (SM 2) SM2->RedAm ImpB Impurity B: Reduced Alcohol SM2->ImpB Direct Reduction Inter Intermediate: Cbz-Pip-Pip-Boc RedAm->Inter Major Path ImpA Impurity A: Unreacted SM1 RedAm->ImpA Incomplete Rxn Deprot Deprotection (TFA or HCl) Inter->Deprot Target TARGET: Cbz-Pip-Pip-H Deprot->Target

Figure 1: Synthetic pathway highlighting the origin of common impurities. Note that Impurity B (Alcohol) is non-basic, while Impurity A (SM1) is a secondary amine, making separation challenging.

Module 2: Troubleshooting Guide (FAQs)

Q1: My product is a viscous yellow oil that won't solidify. How do I get a powder?

Diagnosis: The free base of this molecule is inherently an oil or low-melting solid due to conformational flexibility.[1] Additionally, residual solvent (DCM/EtOAc) trapped in the lattice prevents crystallization. The Fix: Convert the free base into a salt.[1] The Dihydrochloride (2HCl) or Oxalate salts are typically crystalline.

  • Protocol: Dissolve the oil in a minimal amount of dry Ethanol or MeOH. Add 2.5 equivalents of 4M HCl in Dioxane dropwise at 0°C. Dilute with Diethyl Ether (Et2O) until cloudy. Stir for 1 hour. Filter the white precipitate.[1]

Q2: I see a persistent impurity at ~5% that co-elutes on silica. What is it?

Diagnosis: This is likely Benzyl piperazine-1-carboxylate (SM1) .[1] The Science: Both the product and SM1 are secondary amines.[1] On standard silica, they both streak. The Fix: Do not rely on silica chromatography for this separation. Use the pKa Differential Extraction (see Module 3). The piperidine nitrogen in your product (pKa ~11) is significantly more basic than the piperazine nitrogen in SM1 (pKa ~9.0 due to the electron-withdrawing Cbz group nearby).

Q3: My yield is >100% after deprotection.

Diagnosis: You have trapped TFA or HCl salts. The Fix: A simple bicarbonate wash is insufficient to break the salt of a highly basic piperidine.[1] You must adjust the pH to >12 using 1M NaOH during the workup to fully liberate the free base before extraction.[1]

Module 3: Advanced Purification Protocols

Protocol A: The "Self-Validating" Acid-Base Workup

Best for: Removing non-basic impurities (Alcohol, Ketone) and unreacted Cbz-piperazine.[1]

This protocol exploits the extreme basicity of the piperidine ring (pKa ~11.0).

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) .

  • Acid Extraction (The Filter): Extract the organic layer with 0.5 M Citric Acid (aq) (pH ~3-4).

    • Mechanism:[2][3][4] The Product (basic) moves to the Aqueous layer.

    • Validation: Non-basic impurities (Impurity B, Benzyl Alcohol) remain in the EtOAc layer. Discard the EtOAc layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH reaches 12-13 .

    • Visual Check: The solution should turn cloudy/milky as the free base oils out.[1]

  • Extraction: Extract 3x with DCM (Dichloromethane) .

    • Note: DCM is better than EtOAc here because the free base is highly soluble in chlorinated solvents.[1]

  • Drying: Dry over Na2SO4, filter, and concentrate.

Protocol B: Scavenging Unreacted Amine (Polishing)

Best for: Final purity polish if SM1 (Cbz-piperazine) persists.[1]

If Protocol A fails to remove trace starting material, use a Isocyanate Scavenger Resin (e.g., PS-Isocyanate).

  • Dissolve crude (1 g) in DCM (10 mL).

  • Add PS-Isocyanate resin (1.5 equiv relative to the impurity).[1]

  • Stir gently for 4 hours.

  • Filter and evaporate.[1]

    • Mechanism:[2][3][4] The resin reacts irreversibly with the less hindered secondary amine of the starting material, covalently binding it to the bead. The product's piperidine amine is sterically bulkier (attached to the piperazine ring) and reacts much slower.

Protocol C: Salt Crystallization (Final Form)

To ensure long-term stability and ease of handling:

  • Dissolve the purified free base oil in Isopropanol (IPA) (5 mL/g).

  • Add Oxalic Acid (1.0 equiv) dissolved in hot IPA.

  • Allow to cool slowly to RT, then to 4°C.

  • Filter the white crystals.[1]

    • Result: A non-hygroscopic solid suitable for storage.[1]

Module 4: Process Logic & Decision Tree

Use this flowchart to determine the correct workflow for your specific crude profile.

PurificationLogic Start Crude Reaction Mixture (Post-Deprotection) CheckState Physical State? Start->CheckState Solid Solid/Semi-Solid CheckState->Solid Oil Sticky Oil/Gum CheckState->Oil Triturate Triturate with Et2O/Hexane Remove non-polar impurities Solid->Triturate AcidBase Protocol A: Acid-Base Extraction (pH > 12 target) Oil->AcidBase Triturate->AcidBase CheckPurity Check HPLC Purity AcidBase->CheckPurity HighPurity Purity > 95% CheckPurity->HighPurity LowPurity Purity < 95% (Contains SM) CheckPurity->LowPurity SaltForm Protocol C: Form Oxalate/HCl Salt HighPurity->SaltForm Scavenge Protocol B: Resin Scavenging or Prep-HPLC (C18) LowPurity->Scavenge Scavenge->SaltForm

Figure 2: Decision matrix for purification based on physical state and initial purity assessment.[1]

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 57470863, Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate.[1] PubChem.

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Referencing stability of Carbamates).

  • Biotage. (2023). "Strategies for Purifying Amines." Biotage Knowledge Base.[1] (General reference for amine purification pKa strategies).

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing the Decomposition of Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate

Welcome to the Technical Support Center for Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for handling and storing this valuable research compound. Our goal is to ensure the integrity of your experiments by minimizing compound degradation.

Introduction: Understanding the Molecule's Vulnerabilities

Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate is a bifunctional molecule featuring a piperazine ring protected by a benzyl carbamate (Cbz or Z) group and a piperidine moiety. This structure, while synthetically useful, presents inherent stability challenges. The primary points of vulnerability are the carbamate linkage and the nitrogen atoms within the piperazine and piperidine rings. Understanding these weak points is the first step toward preventing decomposition. The main degradation pathways to be aware of are hydrolysis, oxidation, and photodegradation.

Frequently Asked Questions (FAQs)

Q1: My vial of solid Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate has turned slightly yellow. Is it still usable?

A slight yellowing of the solid compound can be an early indicator of oxidative degradation. The nitrogen atoms in the piperazine ring are susceptible to oxidation from atmospheric oxygen, which can be accelerated by exposure to light and heat.[1] While minor discoloration may not significantly impact the bulk purity for some applications, it is crucial to verify the compound's integrity before use. We recommend running a purity check using HPLC. For highly sensitive experiments, it is always best to use a fresh, uncolored batch of the compound. To prevent this, always store the solid in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, and in a dark, cold environment.[1]

Q2: I've prepared a stock solution in DMSO, but my results are inconsistent. What could be the cause?

Inconsistent results are often a red flag for compound instability in solution. Several factors could be at play:

  • Repeated Freeze-Thaw Cycles: If you are using the same stock solution multiple times, the repeated warming and cooling can introduce moisture and accelerate degradation. It is best practice to prepare single-use aliquots to maintain the integrity of your stock.[1]

  • Storage Conditions: Even in DMSO, long-term storage at room temperature can lead to gradual decomposition. For optimal stability, store solutions at -20°C or -80°C.

  • Oxidation: The piperazine moiety is prone to oxidation, a process that can be catalyzed by trace metal ions present in your solvent or on your labware.[1]

Q3: What is the optimal pH for solutions containing this compound?

The stability of Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate is highly pH-dependent. The benzyl carbamate linkage is susceptible to hydrolysis under both strongly acidic and strongly basic conditions.[2] Preliminary studies on similar carbamates suggest they are most stable in a pH range of 2-12, but this can be highly specific to the molecule.[3] For most applications, maintaining a neutral to slightly acidic pH (around 5-7) is a safe starting point. If your experimental conditions require a more extreme pH, it is essential to use freshly prepared solutions and minimize the time the compound is exposed to these conditions.

Troubleshooting Guide: Identifying and Solving Decomposition Issues

This section provides a structured approach to troubleshooting common degradation problems.

Issue 1: Rapid Loss of Potency in Aqueous Buffers
  • Symptom: A freshly prepared aqueous solution of the compound shows significantly lower than expected activity in a biological assay.

  • Probable Cause: Hydrolysis of the benzyl carbamate bond. This is particularly likely if your buffer is acidic (pH < 4) or basic (pH > 9).[4]

  • Troubleshooting Steps:

    • Verify pH: Measure the pH of your final solution.

    • Prepare Freshly: Always use solutions on the same day they are prepared.

    • Conduct a Time-Course Experiment: Analyze the purity of your solution by HPLC at several time points (e.g., 0, 2, 4, 8 hours) to determine the rate of degradation under your specific conditions.

    • Consider Salt Formation: If applicable to your synthesis pathway, using a salt form of the compound (e.g., hydrochloride) can sometimes improve stability in solution.[1]

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
  • Symptom: When analyzing your sample by LC-MS or HPLC, you observe new peaks that were not present in the reference standard.

  • Probable Cause: This is a clear sign of decomposition. The identity of the new peaks can provide clues to the degradation pathway.

  • Troubleshooting Workflow:

G start Unknown Peaks Observed in LC-MS/HPLC check_mw Check Mass of New Peaks start->check_mw mw_match_hydrolysis Mass matches expected hydrolysis products? (e.g., piperazine, benzyl alcohol) check_mw->mw_match_hydrolysis Analyze Mass Spectra mw_match_oxidation Mass matches expected oxidation products? (e.g., +16 Da for N-oxide) mw_match_hydrolysis->mw_match_oxidation No hydrolysis_confirmed Likely Hydrolysis mw_match_hydrolysis->hydrolysis_confirmed Yes mw_no_match No obvious mass match mw_match_oxidation->mw_no_match No oxidation_confirmed Likely Oxidation mw_match_oxidation->oxidation_confirmed Yes photodegradation_suspected Consider Photodegradation or Complex Reaction mw_no_match->photodegradation_suspected action_hydrolysis Adjust pH, use fresh solutions, lower temperature hydrolysis_confirmed->action_hydrolysis action_oxidation Use de-gassed solvents, add antioxidants (e.g., BHT), use inert atmosphere oxidation_confirmed->action_oxidation action_photo Protect from light (amber vials), work under subdued light photodegradation_suspected->action_photo

Potential Degradation Products

Based on the structure of Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate, the following are plausible degradation products:

  • Hydrolysis Products:

    • 4-(Piperidin-4-yl)piperazine

    • Benzyl alcohol

    • Carbon dioxide

  • Oxidation Products:

    • N-oxides at the various nitrogen positions

    • Products of ring-opening or further oxidation, such as ethylenediamine, 2-oxopiperazine, and formylpiperazine.[5]

Protocols for Preventing Decomposition

Protocol 1: Storage of Solid Compound and Stock Solutions
ParameterSolid CompoundStock Solution (e.g., in DMSO)
Temperature -20°C (long-term) or 2-8°C (short-term)-80°C (up to 6 months), -20°C (up to 1 month)[1]
Atmosphere Tightly sealed container, under inert gas (Ar or N₂)Tightly sealed vials with minimal headspace
Light Amber vial or stored in the darkAmber vials or wrapped in foil
Handling Equilibrate to room temperature before opening to prevent moisture condensation.Thaw completely and vortex gently before use. Prepare single-use aliquots to avoid freeze-thaw cycles.
Protocol 2: Preparation of Experimental Solutions
  • Solvent Selection: Use high-purity, anhydrous solvents when possible. If using aqueous buffers, prepare them fresh and de-gas them by sparging with nitrogen or by sonication to remove dissolved oxygen.

  • pH Control: Adjust the pH of your buffer before adding the compound. For general use, a pH between 5 and 7 is recommended.

  • Minimize Exposure: Prepare solutions immediately before use. Avoid leaving solutions on the benchtop for extended periods, especially under bright light or at elevated temperatures.

  • Consider Additives: For applications where oxidative stress is a concern, consider the addition of an antioxidant like butylated hydroxytoluene (BHT) or a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions.[1]

Protocol 3: Stability-Indicating Analysis by HPLC (For Method Development)

A stability-indicating analytical method is one that can separate the parent compound from its degradation products.

  • Forced Degradation Study: To develop such a method, you must first generate the degradation products. This is typically done through a forced degradation study.[6]

    • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C.

    • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C.

    • Oxidation: Dissolve the compound in 3% hydrogen peroxide at room temperature.[1]

    • Photodegradation: Expose a solution of the compound to UV light.

    • Thermal Stress: Heat the solid compound at a high temperature (e.g., 80°C).[1]

  • Method Development: Analyze the stressed samples by HPLC. Adjust the mobile phase, column, and gradient conditions to achieve baseline separation of the parent peak from all degradation product peaks. A C18 column with a gradient of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a good starting point.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound under all stress conditions to ensure no co-eluting degradants.

G cluster_storage Long-Term Storage cluster_prep Solution Preparation cluster_exp Experimental Use Solid Solid Compound -20°C, Inert Gas, Dark Stock Stock Solution (DMSO) -80°C, Aliquots, Dark Solvent Use High-Purity, De-gassed Solvents pH Control pH (5-7) Fresh Prepare Freshly Before Use Minimize Minimize Exposure to Light & Heat Analyze Analyze Purity Regularly

Concluding Remarks

The chemical stability of Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate is paramount for obtaining reliable and reproducible experimental data. By understanding its potential degradation pathways—hydrolysis, oxidation, and photodegradation—and implementing the rigorous storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of decomposition. Proactive measures, including proper storage, careful solution preparation, and routine analytical verification, are the cornerstones of ensuring the integrity of this and other valuable chemical reagents.

References

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
  • Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions.
  • Chen, Y. (2015). Mitigation methods for piperazine oxidation in post-combustion carbon capture.
  • Voice, A. K. (2022). Oxidative Degradation of Piperazine in Potassium Hydroxide Solution for Co2 Absorption Processes.
  • Guda, V. V., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7648.
  • Clark, J. (2023).
  • askIITians. (n.d.). Amines And Its Preparation Methods. Retrieved from [Link]

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.
  • StudySmarter. (2022, April 12).
  • BenchChem. (n.d.). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.
  • LibreTexts Chemistry. (2019, June 5). 23.
  • CymitQuimica. (n.d.). CAS 31166-44-6: 1-CBZ-piperazine.
  • Chemistry Steps. (2020, April 15).
  • Analytical Methods. (2010). Analytical Methods. RSC Publishing.
  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
  • Hsu, F. L., & Banks, H. D. (1992). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC.
  • Master Organic Chemistry. (2018, June 7).
  • ARPI. (2023, November 2).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • PMC. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety.
  • OpenBU. (n.d.). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time.
  • PubChem. (n.d.).
  • Cornell University. (n.d.). Appendix K - Incompatible Chemicals. Environment, Health and Safety.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • UNODC. (n.d.).
  • CymitQuimica. (n.d.). Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate.
  • BLD Pharm. (n.d.). 2203016-75-3|Benzyl 4-(piperazin-1-yl)
  • ResearchGate. (2021, August 31). (PDF) Synthesis and preliminary docking evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-amines, as potential acetylcholinesterase inhibitors.

Sources

Optimization

Reaction condition optimization for N-alkylation of piperazine

Technical Support Center: N-Alkylation of Piperazine Status: Active Operator: Senior Application Scientist Ticket Focus: Optimization, Selectivity Control, and Troubleshooting Welcome to the Piperazine Functionalization...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkylation of Piperazine

Status: Active Operator: Senior Application Scientist Ticket Focus: Optimization, Selectivity Control, and Troubleshooting

Welcome to the Piperazine Functionalization Hub

You are likely here because the N-alkylation of piperazine is deceptively simple. While it appears to be a standard nucleophilic substitution (


), the symmetry of the molecule creates a critical competition between mono-alkylation , bis-alkylation , and quaternization .

This guide bypasses generic textbook advice. It is structured as a dynamic troubleshooting system designed to address the specific failure modes of this reaction in a drug discovery context.

Module 1: Selectivity Control (The "Mono" Problem)

Ticket #101: "I need the mono-alkylated product, but I keep getting a mixture of bis-alkylated impurity and starting material."

Diagnosis: The reaction rates of the starting piperazine and the mono-alkylated product are kinetically similar. In a 1:1 stoichiometric reaction, statistical probability dictates a mixture (typically ~50% mono, ~25% bis, ~25% unreacted).

Solution Protocol: You must break the statistical distribution using one of three strategies. Choose based on your substrate cost and availability.

Strategy A: The "Cheap Piperazine" Method (Kinetic Control)

Best when piperazine is cheap and the alkyl halide is the limiting reagent.

  • The Fix: Use a massive excess of piperazine (5–10 equivalents). This ensures that every molecule of alkyl halide is statistically far more likely to collide with unreacted piperazine than with a product molecule.

  • Protocol:

    • Dissolve Piperazine (5.0 eq) in Acetonitrile (ACN) or DMF.

    • Add Base (

      
      , 1.5 eq relative to halide).
      
    • Add Alkyl Halide (1.0 eq) dropwise (slow addition is crucial to maintain local high concentration of amine).

    • Workup: The challenge is removing 4 equivalents of excess piperazine.

      • Option 1 (Volatility): If your product is heavy, distill off excess piperazine (High vac, mild heat).

      • Option 2 (Partitioning): Piperazine is highly water-soluble. Partition between Ethyl Acetate (EtOAc) and water.[1] Wash the organic layer 5x with water. The lipophilic mono-alkylated product stays in EtOAc; piperazine washes out.

Strategy B: The "Boc-Block" Method (Thermodynamic Control)

Best when the alkyl halide is expensive or the product is water-soluble.

  • The Fix: Desymmetrize the piperazine first.

  • Protocol:

    • Start with N-Boc-piperazine (commercially available or made by reacting piperazine with

      
       in DCM).
      
    • Perform alkylation (1:1 stoichiometry works here).

    • Deprotect with TFA/DCM or HCl/Dioxane.[1]

  • Why it works: The Boc group sterically and electronically deactivates one nitrogen, forcing reaction exclusively at the other.

Strategy C: Reductive Amination (The "Cleanest" Method)

Best if your alkyl group can be sourced as an aldehyde.

  • The Fix: Avoid

    
     entirely. React piperazine with an aldehyde to form an imine, then reduce.[2][3]
    
  • Protocol:

    • Mix Piperazine (excess not strictly needed, but 1.5 eq helps) + Aldehyde (1.0 eq) in DCE or MeOH.

    • Add reducing agent:

      
       (STAB) is preferred over 
      
      
      
      for safety and better selectivity.
    • Mechanism: The intermediate iminium ion is reduced faster than it can react with a second aldehyde, naturally favoring mono-alkylation.

Visualizing the Decision Process

PiperazineOptimization Start Start: N-Alkylation Goal Q1 Is the Alkyl Group available as an Aldehyde? Start->Q1 Reductive Use Reductive Amination (NaBH(OAc)3 + Aldehyde) [High Selectivity] Q1->Reductive Yes Q2 Is Piperazine cheap/easy to remove? Q1->Q2 No (Halide only) Excess Direct Alkylation Use 5-10 eq. Piperazine [Kinetic Control] Q2->Excess Yes Protect Use N-Boc-Piperazine Alkylate -> Deprotect [Absolute Selectivity] Q2->Protect No (Complex workup)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on reagent availability and downstream purification constraints.

Module 2: Reactivity & Condition Optimization

Ticket #204: "The reaction is sluggish. I'm seeing starting material after 24 hours."

Diagnosis: The alkyl halide is likely sterically hindered or the leaving group (Cl, Br) is poor. Alternatively, your base is insoluble in the chosen solvent.

Optimization Table: Base & Solvent Effects

VariableStandard Condition"Power" ConditionWhy?
Solvent Acetonitrile (ACN) DMF or DMSO ACN is polar aprotic but lower boiling. DMF/DMSO solvate cations better, leaving the piperazine "naked" and more nucleophilic.
Base ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


The "Cesium Effect."[4][5][6] The large

radius creates a looser ion pair with carbonate, making it more basic and soluble in organic media [1].
Catalyst None KI or TBAI Finkelstein Condition: Adding 10 mol% KI converts a sluggish Alkyl-Cl to a reactive Alkyl-I in situ.

The "Power" Protocol for Difficult Substrates:

  • Solvent: Switch to DMF (anhydrous).

  • Base: Use

    
     (2.0 eq).
    
  • Additive: Add TBAI (Tetrabutylammonium iodide) or KI (0.1 eq).

  • Temp: Heat to

    
    . Warning: Higher temps increase risk of bis-alkylation, so combine this with Strategy A (Excess Piperazine).
    

Module 3: Troubleshooting & FAQs

Ticket #305: "I have a solid precipitate. Is it product or salt?"

  • Answer: In non-polar solvents (DCM, Toluene) or ACN, the reaction generates hydrohalic acid (H-X), which immediately protonates the unreacted piperazine or the product, forming a salt precipitate.

  • Action: Do not filter and discard the solid!

    • The solid is likely Piperazine

      
      HX  or Product
      
      
      
      HX
      .
    • Fix: Quench with aqueous

      
       or 
      
      
      
      to free-base the amines before extraction.

Ticket #306: "I am seeing Quaternary Ammonium Salts (


)." 
  • Cause: "Over-cooking." High temperatures or excess alkyl halide drives the reaction past the tertiary amine stage to the quaternary salt.

  • Prevention:

    • Never exceed 1.1 eq of alkyl halide relative to the reaction site.

    • Lower the temperature.[7][8]

    • Switch to the Reductive Amination route (Strategy C), which chemically cannot form quaternary salts under standard conditions [2].[8]

Ticket #307: "How do I remove DMF? It's ruining my NMR."

  • Solution: Do not try to rotovap DMF to dryness (requires high heat).

    • LiCl Wash: Dilute reaction with EtOAc. Wash the organic layer 3x with 5% LiCl (aq) . The lithium coordinates to DMF and pulls it into the aqueous phase efficiently.

References

  • Flessner, T. & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of secondary amines. Journal of Organic Chemistry.[8]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry.[8]

  • BenchChem Technical Support. (2025). Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives.

  • Salvatore, R. N., et al. (2002). Cesium effect: High chemoselectivity in direct N-alkylation of amines.[4] Tetrahedron.

Sources

Troubleshooting

Solubility issues of 1-Cbz-4-(piperidin-4-yl)-piperazine in organic solvents

Introduction Welcome to the technical support guide for 1-Cbz-4-(piperidin-4-yl)-piperazine (CAS: 688020-80-6). This molecule is a valuable intermediate in pharmaceutical research and drug development, frequently utilize...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-Cbz-4-(piperidin-4-yl)-piperazine (CAS: 688020-80-6). This molecule is a valuable intermediate in pharmaceutical research and drug development, frequently utilized in the synthesis of complex heterocyclic compounds.[1] However, its unique structure, which combines a lipophilic carbobenzyloxy (Cbz) protecting group with two basic nitrogenous rings, often presents solubility challenges in common organic solvents.

This guide is designed for researchers, chemists, and formulation scientists. It provides in-depth troubleshooting advice, scientifically-grounded explanations, and practical protocols to overcome common solubility issues encountered during synthesis, purification, and in-vitro screening.

Section 1: Understanding the Physicochemical Basis of Solubility

The solubility behavior of 1-Cbz-4-(piperidin-4-yl)-piperazine is dictated by a balance between its polar and nonpolar structural elements.

  • The Cbz (Carbobenzyloxy) Group : This large, aromatic protecting group is nonpolar. It significantly increases the molecule's lipophilicity, generally enhancing its solubility in organic solvents compared to its unprotected parent, 1-(piperidin-4-yl)piperazine.[2][3]

  • Piperidine and Piperazine Rings : These saturated heterocyclic rings contain basic nitrogen atoms.[4] While the Cbz group's carbamate nitrogen is non-basic, the other three nitrogens can act as hydrogen bond acceptors, contributing to solubility in polar aprotic and, to some extent, protic solvents.

  • Molecular Size and Crystal Packing : As a solid, the energy required to overcome the crystal lattice forces plays a crucial role. Inefficient packing can lead to better solubility, while a highly stable crystal form will be more challenging to dissolve.

Core Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₇H₂₅N₃O₂[1]
Molecular Weight 303.4 g/mol [1]
IUPAC Name Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate[1]
Appearance Typically a solid powder at room temperature
General Solubility Profile (Qualitative)

The following table provides an estimated solubility profile based on its structural features and data from analogous compounds, such as 1-Cbz-4-piperidone and N-benzylpiperazine.[5][6][7]

Solvent ClassExample SolventsExpected SolubilityRationale
Halogenated Dichloromethane (DCM), ChloroformHighThe Cbz group and overall molecular structure are well-solvated by these medium-polarity solvents.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents are excellent at disrupting crystal lattices and solvating both polar and nonpolar regions.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to LowTHF is generally a better solvent than diethyl ether due to its higher polarity. Solubility is limited by the polar amine groups.
Esters Ethyl Acetate (EtOAc)ModerateOffers a balance of polarity suitable for the molecule's mixed characteristics.
Alcohols Methanol, Ethanol, Isopropanol (IPA)Moderate to HighThese protic solvents can hydrogen-bond with the amine nitrogens. Methanol is typically the most effective.[8]
Aromatic Toluene, XyleneModerate to LowThe aromatic Cbz group contributes to solubility, but the polar heterocycles limit it.
Nonpolar Alkanes Hexanes, HeptaneVery LowThe molecule is too polar to dissolve well in these nonpolar solvents.

Section 2: Troubleshooting Common Solubility Issues

This section addresses specific problems you may encounter during your experimental work.

Q1: My 1-Cbz-4-(piperidin-4-yl)-piperazine is not dissolving in my chosen solvent (e.g., DCM, Ethyl Acetate) at room temperature, or is dissolving very slowly. What are the initial steps to take?

A1: Slow dissolution is a common issue related to activation energy for breaking the crystal lattice.

Causality: The kinetic barrier to dissolution can be high, even if the compound is thermodynamically soluble. The process can be hindered by factors such as large particle size (low surface area) or the presence of a particularly stable crystalline form (polymorphism).

Troubleshooting Steps:

  • Increase Surface Area: If the material is in large chunks, gently grind it to a fine powder using a mortar and pestle. This increases the surface area available for solvent interaction.[9]

  • Apply Gentle Energy:

    • Sonication: Place the vial in an ultrasonic bath for 5-15 minute intervals. Cavitation bubbles created by ultrasound can effectively break apart solid aggregates.

    • Gentle Heating: Warm the mixture to 30-40°C. For most organic solvents, solubility increases with temperature.[8] Use a water bath for controlled heating and be mindful of the solvent's boiling point.

  • Verify Compound Purity: Impurities can sometimes inhibit dissolution. Check the certificate of analysis (CoA) for your batch. If the compound was synthesized in-house, consider if residual inorganic salts from a previous step (e.g., sodium carbonate) could be present, as these are insoluble in most organic solvents.

Q2: During crystallization or reaction work-up, my compound "oiled out" instead of forming a solid precipitate. What causes this and how can I fix it?

A2: "Oiling out" occurs when a compound separates from a solution as a liquid phase rather than a crystalline solid.

Causality: This typically happens when a solution becomes supersaturated at a temperature above the compound's melting point or when the solvent environment is not suitable to induce organized crystal lattice formation. The high concentration of the solute lowers its melting point, resulting in a liquid-liquid phase separation.

Troubleshooting & Optimization:

  • Reduce Cooling Rate: Avoid crash-cooling your solution in an ice bath. Allow it to cool slowly to room temperature, and then transfer it to a refrigerator. Slow cooling provides the necessary time for nucleation and crystal growth.

  • Lower the Initial Concentration: If the compound is oiling out upon cooling, your initial solution may be too concentrated. Re-heat the mixture until it is homogeneous again, add 25-50% more solvent, and then attempt to re-crystallize by slow cooling.

  • Introduce a Seed Crystal: If you have a small amount of solid material, add a single, tiny crystal to the supersaturated solution. This provides a template for proper crystallization.

  • Use an Anti-Solvent: Try adding a solvent in which your compound is poorly soluble (an "anti-solvent," like hexane or heptane) dropwise to the dissolved solution until persistent turbidity is observed. This can often induce precipitation. Refer to the solubility table in Section 1 to select an appropriate anti-solvent.

Section 3: Advanced Solubility Enhancement Strategies

When standard methods are insufficient, more advanced techniques may be required, particularly for preparing stock solutions for screening or for challenging reaction conditions.

Q3: I need to dissolve the compound in a specific solvent for an assay, but its solubility is too low. How can I effectively use a co-solvent system?

A3: Co-solvency is a powerful technique that involves mixing two or more miscible solvents to create a system with desirable properties that neither solvent possesses alone.[10] This can create a "synergistic solvation" effect where solubility is higher in the mixture than in either pure solvent.[11]

Causality: A well-chosen co-solvent system can better match the polarity of the solute. For 1-Cbz-4-(piperidin-4-yl)-piperazine, a mixture of a good nonpolar solvent (to solvate the Cbz group) and a good polar solvent (to solvate the piperazine/piperidine rings) can be highly effective.

Recommended Co-Solvent Systems to Screen:

  • DCM / Methanol: A small amount of methanol (1-10%) in DCM can dramatically increase solubility by interacting with the basic nitrogens.

  • Toluene / Ethyl Acetate: Blends of these solvents can fine-tune polarity for chromatographic applications.

  • THF / Water (for specific applications): For some assays, a small percentage of an organic solvent like THF or DMSO in an aqueous buffer is a common strategy. Be aware that the Cbz group's hydrophobicity will limit solubility in highly aqueous systems.

For a detailed methodology, see Protocol 2: Developing a Binary Co-Solvent System below.

Q4: Is salt formation a good strategy to improve solubility in organic solvents?

A4: Generally, no. This is a critical point of clarification. Salt formation is a primary strategy to increase aqueous (water) solubility , not organic solvent solubility.[12]

Causality: The basic nitrogen atoms in the piperidine and piperazine rings can be protonated by an acid (like HCl or TFA) to form an ammonium salt. This salt is now ionic and highly polar.

  • Effect on Organic Solubility: The formation of a salt will drastically decrease the solubility in nonpolar and moderately polar organic solvents like hexanes, toluene, ether, and DCM.

  • Effect on Polar Protic Solubility: Solubility of the salt form may increase in highly polar, protic solvents like methanol or water.

Practical Application: If your goal is to dissolve the compound in a non-aqueous organic medium, you should work with the free base form. If you have the HCl salt and need to dissolve it in DCM, you must first neutralize it by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) and extracting the free base into the organic layer.

Section 4: Experimental Protocols & Workflow

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to addressing solubility challenges with 1-Cbz-4-(piperidin-4-yl)-piperazine.

G cluster_0 Initial Observation cluster_1 Primary Troubleshooting cluster_2 Advanced Strategies cluster_3 Outcome start Compound fails to dissolve at room temperature grind Grind to fine powder (Increase Surface Area) start->grind energize Apply gentle energy (Sonication / Warming to 40°C) grind->energize check_purity Verify Purity (Check for salts/impurities) energize->check_purity cosolvent Develop Co-Solvent System (e.g., DCM/MeOH) check_purity->cosolvent If Still Insoluble change_solvent Select Alternative Solvent (e.g., switch EtOAc to DCM or THF) check_purity->change_solvent Or success Solubility Achieved check_purity->success If Soluble cosolvent->success fail Re-evaluate Synthetic/ Purification Strategy cosolvent->fail change_solvent->success change_solvent->fail

Caption: A step-by-step workflow for troubleshooting solubility issues.

Protocol 1: Systematic Screening of Single Organic Solvents

This protocol uses a small-scale approach to determine the approximate solubility in various solvents.

  • Preparation: Weigh approximately 5 mg of 1-Cbz-4-(piperidin-4-yl)-piperazine into several 1-dram glass vials.

  • Solvent Addition: To the first vial, add the chosen solvent (e.g., DCM) dropwise (e.g., in 100 µL increments) using a calibrated pipette.

  • Agitation: After each addition, cap the vial and vortex for 30-60 seconds. Observe for dissolution.

  • Observation: Continue adding solvent incrementally until the solid is fully dissolved. Record the total volume of solvent added.

  • Calculation: Calculate the approximate solubility (e.g., mg/mL). For example, if 5 mg dissolved in 0.5 mL, the solubility is ~10 mg/mL.

  • Classification: If more than 2 mL of solvent is added without dissolution, classify the compound as "poorly soluble" or "insoluble" in that solvent under these conditions.

  • Repeat: Repeat steps 2-6 for each solvent you wish to test.

Protocol 2: Developing a Binary Co-Solvent System

This protocol helps identify an effective co-solvent mixture to achieve a target concentration.

  • Objective: Define the target concentration needed (e.g., 20 mg/mL for a reaction).

  • Primary Solvent: Weigh an appropriate amount of the compound into a vial (e.g., 20 mg). Add a volume of the primary, less-polar solvent (e.g., DCM) that is known to be insufficient for full dissolution (e.g., 0.8 mL). This will create a slurry.

  • Co-Solvent Titration: While stirring or vortexing the slurry, add the polar co-solvent (e.g., Methanol) dropwise (10-20 µL at a time).

  • Equilibration: After each addition, allow the system to mix for 1-2 minutes.

  • Endpoint: Continue adding the co-solvent until all solid material has dissolved and the solution is clear.

  • Record & Scale: Record the final volumes of both solvents. This ratio (e.g., 800 µL DCM : 120 µL MeOH, or ~7:1 v/v) can now be used to prepare larger volumes of your desired stock solution.

References

  • Solubility of Things. (n.d.). Piperazine.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
  • ACS Publications. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development.
  • Wikipedia. (n.d.). Piperazine.
  • PubChem. (n.d.). Piperazine. National Institutes of Health.
  • BenchChem. (n.d.). 1-(Piperidin-4-yl)piperazine.
  • Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE.
  • Ataman Kimya. (n.d.). PIPERAZINES.
  • PubChem. (n.d.). Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Institutes of Health.
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
  • ChemicalBook. (2022). Properties, preparation and application of 1-cbz-4-piperidone.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of N-Cbz-L-Cysteine in Organic Solvents.
  • CymitQuimica. (n.d.). CAS 19099-93-5: 1-Cbz-4-Piperidone.
  • Sigma-Aldrich. (n.d.). 1-(piperidin-4-yl)piperazine.
  • SWGDrug. (2005). BENZYLPIPERAZINE.
  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • BenchChem. (2025). 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Activity of Piperazine Derivatives: A Scaffold-Centric Analysis Based on Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate

Introduction: The Piperazine Moiety as a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic agents. The piperazine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic agents. The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a quintessential example of such a "privileged scaffold."[1][2] Its unique combination of structural rigidity, high polarity, and the synthetic tractability of its two nitrogen atoms allows for extensive chemical modification.[3][4] These properties can be fine-tuned to optimize pharmacokinetic profiles (ADME), enhance water solubility, and achieve high-affinity binding to a diverse array of biological targets.[1][3] Consequently, piperazine derivatives have been successfully developed as antipsychotic, antidepressant, antianginal, anticancer, and antiviral agents.[5][6]

This guide provides a comparative analysis of the biological activities of piperazine derivatives, using Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate as a central structural motif for discussion. While this specific molecule is often utilized as a synthetic intermediate, its constituent parts—the piperazine core, the N1-benzyl carbamate, and the N4-piperidinyl substituent—provide an excellent platform for understanding the nuanced structure-activity relationships (SAR) that govern the therapeutic potential of this versatile chemical class. We will dissect this molecule and compare its structural elements to those of well-characterized piperazine derivatives to illuminate how modifications drive activity toward different biological targets, from central nervous system (CNS) receptors to critical enzymes.

Section 1: Structural Dissection of the Core Molecule

To understand the potential of Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate, we must first deconstruct its architecture.

  • The Piperazine Core: This central ring is the engine of the molecule's versatility. Its two nitrogen atoms (N1 and N4) can be independently functionalized, allowing for precise control over the molecule's interaction with biological targets. The chair conformation of the ring provides a defined three-dimensional geometry, which is crucial for specific receptor binding.

  • The N1-Benzyl Carbamate Moiety: The Cbz or Z group (benzyloxycarbonyl) is a classic protecting group for amines in organic synthesis.[7] In this context, it renders the N1 nitrogen non-basic and introduces a bulky, lipophilic benzyl group. While often removed in the final active pharmaceutical ingredient (API), this group's presence or replacement with other substituents dramatically influences the molecule's properties and potential targets.

  • The N4-Piperidin-4-yl Moiety: This substituent connects the piperazine core to a second basic nitrogen atom within the piperidine ring. This feature is common in ligands designed for CNS targets, where the distal basic nitrogen can form a critical salt bridge or hydrogen bond interaction within a receptor's binding pocket. The distance and conformational flexibility between the two piperazine nitrogens and the piperidine nitrogen are key determinants of receptor selectivity.

Below is a general diagram illustrating the key points of modification on the piperazine scaffold.

cluster_0 General Piperazine Scaffold cluster_1 Modulation of Activity Piperazine Piperazine Core N1 N1 Position (e.g., Benzyl Carbamate) N1->Piperazine Activity Biological Activity (Target Affinity & Selectivity) N1->Activity Influences Pharmacokinetics & Target Binding N4 N4 Position (e.g., Piperidin-4-yl) N4->Piperazine N4->Activity Crucial for Pharmacophore & Selectivity

Caption: Workflow for a Radioligand Competitive Binding Assay.

Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a reliable method to measure AChE activity and the potency of its inhibitors.

Objective: To determine the IC50 value of a test compound for AChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant.

  • Acetylthiocholine iodide (ATCI), the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent.

  • Phosphate buffer (0.1 M, pH 8.0).

  • Test compounds.

  • 96-well microplate reader.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add:

    • 20 µL of various concentrations of the test compound.

    • 140 µL of phosphate buffer.

    • 20 µL of DTNB solution.

  • Pre-incubation: Add 20 µL of the AChE solution to each well. Mix and pre-incubate for 15 minutes at 25°C.

  • Initiate Reaction: Add 20 µL of the ATCI substrate to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of increase in absorbance is proportional to AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control reaction with no inhibitor.

    • Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value.

Conclusion and Future Perspectives

The piperazine scaffold is undeniably a cornerstone of modern medicinal chemistry. Our analysis, centered around the structure of Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate , reveals a clear principle: the biological activity of a piperazine derivative is not inherent to the core ring but is sculpted by the chemical nature of its N1 and N4 substituents.

  • Arylpiperazines are tailored for high-affinity interactions with CNS receptors, forming the basis of numerous antipsychotic and antidepressant drugs. [8][9]* Derivatives with different functionalities, such as benzenesulfonyl groups , can be directed to inhibit enzymes like acetylcholinesterase, offering potential treatments for neurodegenerative diseases. [10]* Still other modifications can lead to potent anticancer and antimicrobial agents , demonstrating the scaffold's extraordinary range. [11][12] While Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate itself is likely a synthetic building block rather than a final therapeutic agent, its structure embodies the potential for diversification. The N1-benzyl carbamate can be removed and replaced with a myriad of functional groups, and the N4-piperidine offers another site for modification to optimize target engagement and selectivity. Future research will undoubtedly continue to leverage this remarkable scaffold, employing computational modeling and high-throughput synthesis to design next-generation therapeutics with enhanced potency and improved safety profiles for a wide spectrum of human diseases. [2]

References

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science.
  • Chaudhary, J., et al. (2024). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Medicinal Chemistry, 20(1), 17-29.
  • Structure‐activity relationship of antidepressant activity piperazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. (2013). Hindawi. Available at: [Link]

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. (2013). Semantic Scholar. Available at: [Link]

  • Brito, A. F., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 13-24. Available at: [Link]

  • Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter. (2003). Bioorganic & Medicinal Chemistry Letters, 13(17), 2885-2888. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. Available at: [Link]

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. (2013). ResearchGate. Retrieved from [Link]

  • Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (2020). Canadian Science Publishing. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). ResearchGate. Retrieved from [Link]

  • Zajdel, P., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]

  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. (2014). ACS Medicinal Chemistry Letters, 5(9), 1021-1026. Available at: [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science. Available at: [Link]

  • Synthesis and Evaluation of Anti-acetylcholinesterase Activity of Some Benzothiazole Based New Piperazine-dithiocarbamate Derivatives. (2014). Sci-Hub. Available at: [Link]

  • Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. (2022). Journal of Biochemical and Molecular Toxicology. Available at: [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). MDPI. Available at: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2025). ResearchGate. Retrieved from [Link]

  • Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. (n.d.). Semantic Scholar. Retrieved from [Link]

  • The medicinal chemistry of piperazines: A review. (n.d.). Scilit. Retrieved from [Link]

  • New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. (1997). Journal of Medicinal Chemistry, 40(23), 3820-3831. Available at: [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2021). Future Medicinal Chemistry, 13(16), 1475-1503. Available at: [Link]

  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. (2023). Semantic Scholar. Available at: [Link]

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. (2021). University of Bari Aldo Moro. Available at: [Link]

  • Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • 4-Benzylpiperidine. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (n.d.). Defense Technical Information Center. Retrieved from [Link]

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Comparative

Comparative Potency of 1-Cbz-4-(piperidin-4-yl)-piperazine Analogues: A Guide for CNS Drug Discovery

For Immediate Release In the landscape of central nervous system (CNS) drug discovery, the piperazine-piperidine scaffold stands out as a "privileged structure," consistently appearing in molecules targeting a range of n...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of central nervous system (CNS) drug discovery, the piperazine-piperidine scaffold stands out as a "privileged structure," consistently appearing in molecules targeting a range of neurotransmitter receptors.[1][2] This guide offers a comparative analysis of the potency of 1-Cbz-4-(piperidin-4-yl)-piperazine analogues, a class of compounds with significant potential for the development of novel therapeutics for neuropsychiatric disorders.[3] This analysis is grounded in experimental data from published literature, providing researchers, scientists, and drug development professionals with a technical overview of their structure-activity relationships (SAR).

The core structure, featuring a piperazine ring linked to a piperidine ring, offers a versatile platform for chemical modification.[4][5] The presence of two nitrogen atoms in the piperazine ring and one in the piperidine ring allows for fine-tuning of physicochemical properties such as basicity and lipophilicity, which are critical for blood-brain barrier penetration and target engagement.[4] The 1-Cbz (benzyloxycarbonyl) group, while often used as a protecting group in synthesis, also influences the biological activity of the parent molecule.

Understanding the Core Scaffold and its Significance

The 1-Cbz-4-(piperidin-4-yl)-piperazine scaffold is a key intermediate in the synthesis of a variety of biologically active compounds. Its rigid yet adaptable structure makes it an ideal candidate for interacting with the binding pockets of G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are implicated in the pathophysiology of schizophrenia, depression, and anxiety.[3][6] The strategic placement of substituents on both the piperidine and piperazine rings can dramatically alter the potency and selectivity of these analogues.[5]

Comparative Potency at Dopamine and Serotonin Receptors

The affinity of these compounds for their targets is typically determined through radioligand binding assays, where the concentration of the compound required to inhibit the binding of a known radiolabeled ligand by 50% (IC50) or the equilibrium dissociation constant (Ki) is measured.[7]

Table 1: Illustrative Potency of Piperazine-Piperidine Analogues at CNS Receptors

Compound/Analogue ClassTarget ReceptorPotency (Ki or IC50)Reference
Arylpiperazine Derivatives5-HT1ANanomolar range[3]
4-Alkyl-1-arylpiperazines5-HT1AAs low as 0.3 nM[3]
Substituted N-Phenylpiperazine AnalogsDopamine D31.4–43 nM[8][9]
1-Aryl-4-(diarylmethylene)piperazinesDopamine D228.4 nM - 42.0 nM[10]
1-Aryl-4-(diarylmethylene)piperidinesDopamine D212.2 nM - 524 nM[10]

Note: This table is a composite illustration based on data from related but not identical compound series. The Cbz-group is often absent in the final, most potent compounds.

From the available data on related structures, we can deduce several key SAR insights:

  • Aryl Substituents: The nature and position of substituents on an aryl ring attached to the piperazine nitrogen are critical for potency and selectivity. For instance, methoxy or phenyl groups can significantly enhance affinity for the 5-HT1A receptor.[3]

  • Linker Length and Rigidity: The length and flexibility of the chain connecting the piperazine moiety to other parts of the molecule can influence receptor binding.[5]

  • Piperidine vs. Piperazine: The substitution of a piperazine ring with a piperidine ring can have a profound impact on biological activity, sometimes leading to a switch in receptor selectivity or a complete loss of potency at a particular target.[5]

Experimental Methodologies for Potency Determination

The determination of the potency of these analogues relies on robust and well-validated experimental protocols. A standard method for assessing receptor binding affinity is the radioligand binding assay.

Radioligand Binding Assay Protocol (General)
  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., human D2 or 5-HT1A receptors) are prepared from cultured cells or animal brain tissue.

  • Incubation: The membranes are incubated with a specific radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Receptor-expressing Cell Membranes Incubation Incubation Membrane->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Compound Test Compound (Varying Concentrations) Compound->Incubation Filtration Rapid Filtration (Separation) Incubation->Filtration Scintillation Scintillation Counting (Quantification) Filtration->Scintillation IC50 IC50 Determination Scintillation->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Workflow for a typical radioligand binding assay.

Signaling Pathway Considerations

The interaction of these ligands with their target receptors initiates a cascade of intracellular signaling events. For D2 and 5-HT1A receptors, which are Gi/o-coupled, agonist binding typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

G_protein_Signaling Ligand 1-Cbz-4-(piperidin-4-yl)-piperazine Analogue (Agonist) Receptor D2 / 5-HT1A Receptor Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Simplified Gi/o-coupled receptor signaling pathway.

Conclusion and Future Directions

The 1-Cbz-4-(piperidin-4-yl)-piperazine scaffold remains a highly attractive starting point for the design of novel CNS-active compounds. While the Cbz group itself may not always be present in the final drug candidate, the exploration of analogues bearing this moiety provides valuable insights into the SAR of this important chemical class. Future research should focus on the systematic synthesis and pharmacological evaluation of a diverse library of these analogues to build a more comprehensive understanding of their potential. The development of highly selective ligands for specific dopamine and serotonin receptor subtypes will be crucial for creating next-generation therapeutics with improved efficacy and reduced side-effect profiles.

References

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 2013. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 2022. [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Targets, 2021. [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 2026. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 2021. [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Infectious Diseases, 2018. [Link]

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 2011. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 2022. [Link]

  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 2021. [Link]

  • (PDF) Synthesis, Characterization and Biological Evaluations of Novel 1,4-Substituted Piperazine Derivatives. ResearchGate. [Link]

  • New benzocycloalkylpiperazines, potent and selective 5-HT1A receptor ligands. Journal of Medicinal Chemistry, 1994. [Link]

  • Scheme 1: Synthesis of piperazine derivatives 4a-x. ResearchGate. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 1994. [Link]

  • Dual D2 and 5-HT1A Receptors Binding Affinities of 1-Aryl-4-(diarylmethylene)piperazines and Piperidines. Asian Journal of Chemistry, 2014. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Revista de Chimie, 2022. [Link]

  • Dual D2 and 5-HT1A Receptors Binding Affinities of 1-Aryl-4-(diarylmethylene)piperazines and Piperidines. ResearchGate. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 2019. [Link]

Sources

Comparative

Structure-activity relationship (SAR) of Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate derivatives

Topic: Structure-activity relationship (SAR) of Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate derivatives Content Type: Publish Comparison Guide Executive Summary & Scaffold Definition Benzyl 4-(piperidin-4-yl)pipera...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate derivatives Content Type: Publish Comparison Guide

Executive Summary & Scaffold Definition

Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS: 688020-80-6) represents a "privileged scaffold" in Central Nervous System (CNS) drug discovery. While often utilized as a high-value intermediate (Cbz-protected building block), its derivatives—specifically the piperidine-piperazine hybrid class —exhibit potent biological activity against multiple neurotherapeutic targets.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, focusing on its transformation into potent Acetylcholinesterase (AChE) inhibitors (Alzheimer's disease) and Sigma/GPCR ligands (Antipsychotics/Analgesics). We compare its performance against industry standards like Donepezil and Haloperidol .

The Core Architecture

The molecule consists of three distinct pharmacophoric zones:

  • Zone A (Carbamate/Cbz): A lipophilic terminus that can act as a prodrug moiety, a protecting group, or a specific interaction point for serine hydrolases (e.g., FAAH).

  • Zone B (Piperazine-Piperidine Linker): A rigid, semi-flexible spacer that dictates the distance between binding sites (e.g., CAS and PAS in AChE).

  • Zone C (Distal Piperidine Nitrogen): The primary basic center, usually protonated at physiological pH, critical for cation-

    
     interactions.
    

Comparative Performance Analysis

The following table contrasts the performance of optimized Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate derivatives against standard-of-care agents. Data is synthesized from representative medicinal chemistry literature on piperidine-piperazine hybrids.

FeatureOptimized Scaffold Derivative (Generic)Donepezil (AChE Standard)Haloperidol (D2/Sigma Standard)URB597 (FAAH Standard)
Primary Target AChE / Sigma-1 / FAAHAChED2 / Sigma-1FAAH
Potency (IC50/Ki) 0.8 - 15 nM (AChE)2 - 10 nM (Sigma-1)5.7 nM (AChE)~1 nM (D2)4.6 nM (FAAH)
Selectivity Tunable (Dual AChE/BuChE or AChE/Sigma)High for AChELow (Promiscuous)High for FAAH
BBB Permeability High (Lipophilic Cbz/Benzyl groups)HighHighModerate
Metabolic Stability Moderate (Carbamate hydrolysis risk)HighModerateLow (Covalent inhibitor)
Mechanism Dual Binding (CAS + PAS)Dual BindingAntagonistCovalent Carbamylation

Key Insight: The piperazine-piperidine scaffold offers a "Dual Binding" advantage similar to Donepezil but with a longer, more rigid linker, allowing for simultaneous engagement of the Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS) of AChE, potentially reducing


-amyloid aggregation.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this scaffold is defined by modifications at the Distal Nitrogen (N1 of piperidine) and the Carbamate Terminus (N4 of piperazine) .

Zone 1: The Carbamate/Benzyl Terminus (N4-Piperazine)
  • Lipophilicity & Sterics: The benzyl group provides essential hydrophobic bulk. In AChE inhibitors, this moiety lodges into the PAS (Peripheral Anionic Site), blocking substrate entry.

  • Electronic Effects: Electron-withdrawing groups (e.g., -F, -Cl) on the benzyl ring often enhance metabolic stability and affinity for hydrophobic pockets.

  • Carbamate vs. Amide: Retaining the carbamate (Cbz) often leads to FAAH inhibition activity. Replacing the carbamate with an amide or alkyl linker shifts selectivity towards AChE or Sigma receptors.

Zone 2: The Piperidine-Piperidine Linker
  • Rigidity: The direct bond between the piperidine C4 and piperazine N1 creates a semi-rigid rod. This is superior to flexible alkyl chains for maintaining entropy-favored binding in deep enzyme gorges (like AChE).

  • Basicity: The tertiary amine at the junction modulates the pKa. It must remain unprotonated or weakly protonated to avoid repulsion in certain hydrophobic channels.

Zone 3: The Distal Nitrogen (N1-Piperidine)
  • The "Warhead" Attachment: This is the most critical site for derivatization.

    • N-Benzyl: Mimics the Donepezil pharmacophore (High AChE affinity).

    • N-Phenethyl: Often increases Sigma-1 receptor affinity.

    • Free NH: Drastically reduces potency; a hydrophobic substituent is required for membrane permeation and receptor binding.

Visualizing the SAR Logic

SAR_Logic Scaffold Benzyl 4-(piperidin-4-yl) piperazine-1-carboxylate Zone1 Zone 1: Carbamate/Benzyl (PAS Binding / Hydrophobicity) Scaffold->Zone1 Zone2 Zone 2: Linker (Rigid Spacer) Scaffold->Zone2 Zone3 Zone 3: Distal N (CAS Binding / Cation-Pi) Scaffold->Zone3 Effect1 Subst: F, Cl, OMe Result: Increased Metabolic Stability Zone1->Effect1 Effect2 Length: 4-Piperidinyl Result: Optimal Distance for AChE Zone2->Effect2 Effect3 Subst: N-Benzyl / N-Indanone Result: High AChE Potency (nM) Zone3->Effect3

Figure 1: Pharmacophoric dissection of the scaffold showing the three critical zones for optimization.[1]

Experimental Protocols

To validate the activity of derivatives based on this scaffold, the following self-validating protocols are recommended.

Protocol A: Synthesis & Derivatization (N-Alkylation)

Objective: Functionalize the distal piperidine nitrogen (Zone 3) while keeping the Cbz group intact.

  • Starting Material: Dissolve Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate (1.0 eq) in anhydrous Acetonitrile (ACN).

  • Base: Add K₂CO₃ (3.0 eq) to act as a proton scavenger.

  • Alkylation: Add the appropriate Benzyl bromide/chloride derivative (1.1 eq) dropwise at 0°C.

  • Reflux: Heat to 60-80°C for 4-12 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Workup: Filter inorganic salts, concentrate filtrate, and purify via flash chromatography (Silica gel).

    • Validation: ¹H-NMR must show the disappearance of the piperidine NH signal and appearance of benzylic protons (~3.5 ppm).

Protocol B: Ellman’s Assay (AChE Inhibition)

Objective: Determine IC50 values against Acetylcholinesterase.

  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme: Electric eel AChE (0.05 U/mL final concentration).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: DTNB (Ellman’s Reagent, 0.33 mM).

  • Procedure:

    • Incubate Enzyme + Test Compound (various conc.) for 20 mins at 25°C.

    • Add ATCh and DTNB.

    • Measure Absorbance at 412 nm kinetically for 5 mins.

  • Calculation: % Inhibition =

    
    . Calculate IC50 using non-linear regression (GraphPad Prism).
    
    • Control: Use Donepezil (IC50 ~5-10 nM) as a positive control.

Protocol C: Sigma-1 Receptor Binding Assay

Objective: Assess affinity for Sigma-1 receptors (relevant for antipsychotic potential).[2]

  • Ligand: [³H]-(+)-Pentazocine (2 nM).

  • Tissue: Guinea pig brain membranes.

  • Incubation: 120 mins at 25°C in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B filters.

  • Validation: Non-specific binding determined using 10 µM Haloperidol.

Mechanism of Action Visualization

The following diagram illustrates the "Dual Binding" mode of these derivatives within the Acetylcholinesterase enzyme gorge, a primary target for this scaffold.

MOA_Workflow Inhibitor Piperidine-Piperazine Derivative AChE Acetylcholinesterase (AChE) Gorge Inhibitor->AChE Enters Interaction1 Cation-Pi Interaction (N-Benzyl group) Inhibitor->Interaction1 Zone 3 Binds Interaction2 Hydrophobic Stacking (Cbz/Piperazine group) Inhibitor->Interaction2 Zone 1 Binds CAS Catalytic Anionic Site (CAS) (Bottom of Gorge) AChE->CAS PAS Peripheral Anionic Site (PAS) (Entrance of Gorge) AChE->PAS Blockade Inhibition of ACh Hydrolysis & A-beta Aggregation CAS->Blockade PAS->Blockade Interaction1->CAS Interaction2->PAS

Figure 2: Dual-site binding mechanism where the scaffold bridges the CAS and PAS regions of the enzyme.

References

  • Costantino, L., et al. (2005). "Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands."[2] Journal of Medicinal Chemistry.

  • Krunić, M., et al. (2021). "Synthesis and pharmacology evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors." EFMC-ISMC International Symposium.

  • Kono, M., et al. (2013). "Synthesis, SAR study, and biological evaluation of a series of piperazine ureas as fatty acid amide hydrolase (FAAH) inhibitors."[3] Bioorganic & Medicinal Chemistry.

  • PubChem Compound Summary. "Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CID 57470863)."[4] National Center for Biotechnology Information.

  • Sigma-Aldrich Product Sheet. "1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester."

Sources

Safety & Regulatory Compliance

Safety

Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate proper disposal procedures

Executive Summary & Immediate Directives Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate is a pharmaceutical intermediate containing a secondary amine (piperidine ring) and a carbamate protecting group (Cbz). Disposal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate is a pharmaceutical intermediate containing a secondary amine (piperidine ring) and a carbamate protecting group (Cbz). Disposal protocols must address its basicity, potential for nitrosamine formation, and aquatic toxicity.

CRITICAL SAFETY DIRECTIVES:

  • DO NOT dispose of down the drain.[1] This compound is toxic to aquatic life.

  • DO NOT mix with oxidizing agents or nitrates. Secondary amines can form carcinogenic nitrosamines.

  • DO NOT mix with acid chlorides or anhydrides in bulk waste containers without neutralization; this can generate excessive heat and pressure.

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand why it is hazardous. This compound is not just "organic waste"; it is a functionalized amine.

FeatureChemical LogicDisposal Implication
Functional Group Secondary Amine (Piperidine NH)Basic/Reactive. Must be segregated from acids to prevent exothermic neutralization in waste drums.
Protecting Group Benzyl Carbamate (Cbz/Z)Combustible. Adds significant organic carbon content, making it suitable for high-BTU incineration.
Reactivity Nitrosation Susceptibility High Risk. If mixed with nitrites/nitrosating agents, forms N-nitroso compounds (potent carcinogens).
Physical State Solid or Viscous OilRequires "Solid Waste" or "Lab Pack" protocols unless dissolved.

GHS Hazard Classification (Inferred):

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[4][5]

  • H412: Harmful to aquatic life with long-lasting effects.

Pre-Disposal Characterization (Self-Validating System)

Before moving the container, perform this 3-Step Validation to ensure the waste stream is correctly identified. This prevents "mystery waste" incidents at the accumulation point.

  • State Verification: Is the material solid, neat liquid, or in solution?

    • Solid/Neat: Go to Protocol A .

    • Solution: Go to Protocol B .

  • Solvent Check (If Solution): Does the solvent contain halogens (DCM, Chloroform)?

    • Yes: Must go to Halogenated Waste .

    • No: Go to Non-Halogenated Organic Waste .

  • pH Check: Wetted pH paper test.

    • Result > 8: Confirm "Basic/Amine" stream.

Detailed Disposal Protocols

Protocol A: Solid Waste (Neat Substance)

Applicable for: Expired reagents, synthesis solids, filter cakes.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass for solids to prevent breakage during compaction.

  • Bagging: Place the solid material inside a clear, chemically resistant plastic bag (4-mil polyethylene) before placing it in the jar. This "double containment" prevents dust inhalation when the waste contractor opens the drum.

  • Labeling:

    • Primary Constituent: Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate.

    • Hazard Checkbox: [x] Irritant [x] Toxic.

    • Waste Type: "Solid Organic Waste (Basic)."

  • Accumulation: Store in the Solid Waste satellite accumulation area.

Protocol B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures, mother liquors.

  • Segregation:

    • Scenario 1: Non-Halogenated Solvent (e.g., Methanol, Ethyl Acetate). Pour into the "Organic Solvents (Non-Halogenated)" carboy. Crucial: Ensure this carboy does not contain strong acids.

    • Scenario 2: Halogenated Solvent (e.g., DCM). Pour into the "Halogenated Waste" carboy.

  • Neutralization (Optional but Recommended): If the concentration is high (>10%), neutralize with dilute acetic acid to pH 7–8 before disposal to reduce the basicity hazard in the bulk container.

  • Rinsing: Triple rinse the empty reaction vessel with the compatible solvent and add the rinsate to the waste container.

Waste Stream Decision Logic

The following diagram illustrates the decision matrix for disposing of Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate.

DisposalFlow Start Start: Waste Identification StateCheck Physical State? Start->StateCheck SolidPath Solid / Neat Material StateCheck->SolidPath Solid LiquidPath In Solution StateCheck->LiquidPath Liquid SolidContainer Double-Bag in HDPE Jar Label: 'Solid Organic (Basic)' SolidPath->SolidContainer SolventCheck Halogenated Solvent? (DCM, Chloroform) LiquidPath->SolventCheck NitrateWarning CRITICAL: Do NOT mix with Nitrates/Oxidizers SolidContainer->NitrateWarning Safety Check HaloWaste Halogenated Waste Stream (Segregate from Acids) SolventCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Waste Stream (Flammable/Basic) SolventCheck->NonHaloWaste No HaloWaste->NitrateWarning NonHaloWaste->NitrateWarning

Figure 1: Decision matrix for segregating piperazine-derivative waste based on physical state and solvent compatibility.

Regulatory & Compliance Context (RCRA)

While this specific compound is not typically listed on the EPA "P-List" or "U-List" (40 CFR § 261.33), it is regulated based on its characteristics :

  • Ignitability (D001): If disposed of in a flammable solvent (Flash point <60°C).

  • Corrosivity (D002): If the waste is aqueous and has a pH > 12.5 (unlikely for this specific intermediate, but possible in concentrated mother liquors).

  • Generator Knowledge: As the generator, you are responsible for characterizing the waste.[6] You must declare it as "Non-RCRA Regulated Chemical Solid" unless it is mixed with regulated solvents.

Empty Container Management:

  • Containers that held this material are considered "RCRA Empty" if:

    • All wastes have been removed using common practices (pouring/scraping).

    • No more than 2.5 cm (1 inch) of residue remains.

  • Action: Triple rinse the container with a solvent capable of dissolving the residue. Dispose of the rinsate as hazardous waste.[7] Deface the label and discard the bottle as standard trash or glass recycling (depending on local facility rules).

Emergency Response: Spills

Small Spill (< 50g/mL):

  • PPE: Nitrile gloves, lab coat, safety goggles.[8]

  • Containment: If liquid, use absorbent pads. If solid, cover with wet paper towels to prevent dust.

  • Cleanup: Sweep/wipe up and place in a Ziploc bag. Label as "Hazardous Waste - Debris from Spill."

  • Decontamination: Wipe the surface with dilute acetic acid (vinegar) followed by soap and water.

Large Spill (> 50g/mL):

  • Evacuate: Clear the immediate area.

  • Ventilate: Open fume hoods to maximum; close lab doors.

  • Contact: Call EHS (Environmental Health & Safety) immediately.

References

  • National Research Council. (2011).[7] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1][7][9] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR § 261. [Link][6]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR § 1910.1200.[5] [Link]

Sources

Handling

Personal protective equipment for handling Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate

A Researcher's Guide to Safely Handling Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Handling Protocols This guide provides essen...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Handling Protocols

This guide provides essential, immediate safety and logistical information for handling Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate. As Senior Application Scientists, our goal is to empower you with field-proven insights and a deep understanding of the causality behind these safety protocols. This document is structured to provide a self-validating system of laboratory safety, ensuring the protection of both personnel and research integrity.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards is the first step in ensuring safe handling. Based on data from structurally similar piperazine compounds, the primary risks associated with Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate include:

  • Corrosivity: Piperazine is a corrosive chemical, and contact can cause irritation to the skin and eyes.[1]

  • Sensitization: There is a potential for allergic reactions upon exposure. Piperazine may cause a skin allergy, leading to itching and a rash with very low future exposure.[1] It may also cause an asthma-like allergy, where subsequent exposure can trigger asthma attacks.[1][3]

  • Irritation: Inhalation can irritate the nose and throat, causing coughing and wheezing.[1]

  • Neurotoxicity: High exposure to piperazine can lead to weakness, blurred vision, tremors, and reduced coordination.[1]

To mitigate these risks, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is essential.

Hierarchy of Controls: A Systematic Approach to Safety

The most effective way to manage laboratory hazards is to follow the hierarchy of controls. This prioritizes the most effective and reliable control measures.

HierarchyOfControls cluster_controls Hierarchy of Controls cluster_actions Implementation Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls Administrative Administrative Controls Engineering_Actions Fume Hood Ventilation Engineering->Engineering_Actions PPE Personal Protective Equipment Administrative_Actions SOPs Training Labeling Administrative->Administrative_Actions PPE_Actions Gloves Lab Coat Eye Protection PPE->PPE_Actions

Caption: Hierarchy of controls for handling Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate.

Engineering and Administrative Controls

Workplace controls are more effective than relying solely on personal protective equipment.[1]

  • Engineering Controls:

    • Ventilation: Always handle Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate in a well-ventilated area.[2][4] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

    • Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area for emergency use.[1][5]

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for handling this compound.

    • Training: All personnel must be trained on the potential hazards and safe handling procedures.

    • Labeling: Ensure all containers are clearly labeled with the chemical name and appropriate hazard warnings.

    • Hygiene Practices: Wash hands thoroughly with soap and water after handling.[2] Do not eat, drink, or smoke in the laboratory.[2]

Personal Protective Equipment (PPE)

While engineering and administrative controls are primary, the use of appropriate PPE is mandatory to prevent direct contact.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[6][7]Protects against splashes and dust that can cause severe eye irritation or burns.[2][8]
Skin Protection
- Hand ProtectionChemical-resistant gloves (e.g., Nitrile rubber with a thickness >0.11 mm).[4][9] Inspect gloves before use.Prevents skin contact, which can lead to irritation, burns, and sensitization.[1][10]
- Body ProtectionA lab coat or chemical-resistant apron.[1][4]Protects against spills and contamination of personal clothing. Contaminated work clothes should not be taken home.[1]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities, generating dust, or if ventilation is inadequate.[2][4]Prevents inhalation of dust or aerosols that can cause respiratory tract irritation and sensitization.[1][3][8]

Step-by-Step Handling Protocol

  • Preparation:

    • Review the SDS for any new information.

    • Ensure the work area is clean and uncluttered.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Put on all required PPE.

  • Handling:

    • Dispense the chemical carefully to avoid generating dust.[4]

    • If the compound is a solid, handle it with care to prevent aerosolization.

    • Use appropriate tools (spatulas, etc.) for transfer.

    • Keep containers tightly sealed when not in use.[2][4]

  • Spill Management:

    • Minor Spills:

      • Alert others in the area.

      • Wearing appropriate PPE, clean up the spill immediately.[4]

      • For solid spills, sweep up or vacuum (using an explosion-proof vacuum) and place in a labeled container for disposal.[4] Avoid generating dust.[4]

      • Wipe the area with a suitable solvent and then wash with soap and water.

    • Major Spills:

      • Evacuate the area and alert emergency personnel.[2]

      • Prevent the spill from entering drains or waterways.[2]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All waste materials contaminated with Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate should be collected in a designated, labeled, and sealed container.[6][11]

  • Disposal Method:

    • Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[11]

    • Do not discharge to sewer systems.[11]

  • Contaminated Packaging:

    • Empty containers should be triple-rinsed (or equivalent) and may be offered for recycling or reconditioning.[11] Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill according to local regulations.[11]

By adhering to these guidelines, researchers can safely handle Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate, minimizing personal risk and ensuring a safe and productive laboratory environment.

References

  • New Jersey Department of Health and Senior Services. (2004, April). Hazardous Substance Fact Sheet: Piperazine.
  • Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet: Piperazine.
  • Apollo Scientific. (n.d.). Safety Data Sheet: Piperazine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8893, Piperazine Dihydrochloride.
  • National Industrial Chemicals Notification and Assessment Scheme. (2019, March 8). Piperazine: Human health tier II assessment.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet: N-Benzyloxycarbonyl-4-piperidone.
  • TCI Chemicals. (2025, March 4). Safety Data Sheet: Benzyl 4-Oxo-1-piperidinecarboxylate.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 1-Benzyl-4-piperidinecarboxaldehyde.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • ECHEMI. (n.d.). 1-Benzyl-4-(4-pyridinyl) piperazine SDS, 63980-43-8 Safety Data Sheets.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet: 4-Benzylpiperidine.
  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): 1032 - PIPERAZINE (anhydrous).
  • ChemicalBook. (n.d.). Piperazine - Safety Data Sheet.
  • Cayman Chemical. (2025, August 18). N-Benzyl-4-piperidone - Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Benzyl piperazine-1-carboxylate.

Sources

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